(2R)-2-aminohept-6-yn-1-ol;hydrochloride
描述
BenchChem offers high-quality (2R)-2-aminohept-6-yn-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-aminohept-6-yn-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-2-aminohept-6-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-4-5-7(8)6-9;/h1,7,9H,3-6,8H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZZGCCQPGEMQ-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Utility of (2R)-2-Aminohept-6-yn-1-ol Hydrochloride
Executive Summary
(2R)-2-aminohept-6-yn-1-ol hydrochloride (frequently referred to as (R)-bishomopropargylglycinol hydrochloride) is a highly versatile, bifunctional chiral building block[1]. It features a 1,2-amino alcohol motif paired with a terminal alkyne, separated by a flexible three-carbon aliphatic spacer. This unique structural topology renders it an invaluable asset in both modern bioconjugation (via click chemistry) and asymmetric synthesis (as a precursor for chiral ligands). As a Senior Application Scientist, understanding the mechanistic behavior of this molecule is critical for optimizing downstream synthetic workflows and ensuring high-fidelity bioconjugation.
Physicochemical Profiling & Structural Analysis
The molecule is commercially supplied as a hydrochloride salt rather than a free base. Causality: Aliphatic free amines are highly susceptible to spontaneous oxidation and atmospheric carbon dioxide absorption (forming carbamates). The hydrochloride salt form prevents these degradation pathways, ensuring long-term crystalline stability and imparting high aqueous solubility—a critical prerequisite for biological applications.
Table 1: Physicochemical Properties of (2R)-2-Aminohept-6-yn-1-ol Hydrochloride
| Property | Value |
| Chemical Name | (2R)-2-aminohept-6-yn-1-ol hydrochloride |
| Synonyms | (R)-bishomopropargylglycinol HCl[1] |
| CAS Number | 1286330-05-9[2] |
| Molecular Formula | C₇H₁₄ClNO (C₇H₁₃NO • HCl)[2] |
| Molecular Weight | 163.65 g/mol [2] |
| SMILES | Cl.NCCCC#C[2] |
| Stereochemistry | (R)-configuration at C2 |
| Key Functional Groups | Primary amine, Primary alcohol, Terminal alkyne |
Mechanistic Applications in Bioconjugation (Click Chemistry)
The terminal alkyne of (2R)-2-aminohept-6-yn-1-ol serves as an ideal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].
Causality of Spacer Length: Unlike shorter alkynes (e.g., propargylglycinol), the "bishomo" (three-carbon) spacer provides critical conformational flexibility. This reduces steric hindrance at the alkyne terminus, significantly accelerating the cycloaddition kinetics when conjugating to bulky biomolecules like proteins or antibodies. The 1,2-amino alcohol end can be previously coupled to a payload (e.g., a fluorophore, PEG chain, or drug) via amide or ester linkages, transforming this molecule into a highly efficient cross-linker.
Workflow of CuAAC bioconjugation utilizing the terminal alkyne of (2R)-2-aminohept-6-yn-1-ol.
Protocol 1: Standardized CuAAC Bioconjugation
Objective: Conjugate an azide-modified protein with an alkyne-functionalized payload derived from (2R)-2-aminohept-6-yn-1-ol. Self-Validating System: This protocol utilizes THPTA to protect the protein and excess ascorbate to maintain the catalytic cycle, ensuring high yields without protein degradation[3].
-
Preparation: Dissolve the azide-modified protein in 100 mM sodium phosphate buffer (pH 7.4) to a concentration of 1-5 mg/mL. Note: Avoid Tris buffer, as it competitively binds copper and inhibits catalysis[4].
-
Alkyne Addition: Add 5-10 molar equivalents of the (2R)-2-aminohept-6-yn-1-ol derivative (dissolved in DMSO; ensure final DMSO is < 5% v/v to prevent protein denaturation).
-
Catalyst Complex Formation: In a separate tube, pre-mix CuSO₄ (final reaction concentration 50 µM) with THPTA ligand (250 µM). Causality: Pre-complexation prevents free copper from generating reactive oxygen species (ROS) that cause protein aggregation and backbone cleavage[3].
-
Initiation: Add the Cu-THPTA complex to the protein mixture. Immediately add freshly prepared sodium ascorbate (final concentration 2.5 mM) to reduce Cu(II) to the active Cu(I) state and initiate the reaction[4].
-
Incubation: React at room temperature for 1-2 hours under gentle agitation.
-
Purification: Remove excess small-molecule reagents via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS.
Synthetic Utility: Chiral Heterocycle Construction
Beyond bioconjugation, the 1,2-amino alcohol moiety is a classic synthon for generating chiral 2-oxazolines [5]. When synthesized from (2R)-2-aminohept-6-yn-1-ol, the resulting oxazoline retains the terminal alkyne. This creates an "alkyne-tethered chiral ligand," which can be immobilized onto azide-functionalized silica or polymer resins via click chemistry, yielding recyclable, solid-supported asymmetric catalysts.
Synthetic pathway for generating alkyne-tethered chiral oxazolines.
Protocol 2: Synthesis of Alkyne-Tethered Chiral 2-Oxazolines
Objective: Convert the amino alcohol into a 2-substituted chiral oxazoline[5]. Self-Validating System: The reaction requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride and to drive the cyclodehydration step forward[5].
-
Free-Basing and Acylation: Suspend (2R)-2-aminohept-6-yn-1-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) at 0 °C. Causality: The base serves a dual purpose—it neutralizes the HCl salt to liberate the nucleophilic free amine and acts as an acid scavenger for the subsequent acylation[5].
-
Amide Formation: Slowly add the desired acyl chloride (R-COCl, 1.05 eq) dropwise. Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield the N-acyl amino alcohol intermediate.
-
Cyclodehydration: Dissolve the intermediate in anhydrous DCM. Add Et₃N (2.0 eq) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) or DAST (1.1 eq). Causality: The hydroxyl group is a poor leaving group; reacting it with TsCl or DAST activates it, enabling the intramolecular nucleophilic attack[5].
-
Ring Closure: Heat the mixture to gentle reflux (40 °C) for 12 hours. The amide oxygen attacks the activated carbon, forming the oxazoline ring.
-
Isolation: Wash the organic layer with brine, dry, and purify via silica gel flash chromatography to isolate the enantiopure alkyne-tethered oxazoline.
References
-
Molport Database. "(2R)-2-aminohept-6-yn-1-ol hydrochloride - Chemical Properties and Specifications." Molport. 2[2]
-
Namiki Shoji / Chiralix. "Chiralix Building Blocks Catalog." Namiki-s.co.jp. 1[1]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883. National Institutes of Health (NIH). [3][4]
-
Benchchem Technical Support. "Experimental Workflow for Chiral 2-Oxazoline Synthesis from Amino Alcohols." Benchchem. 5[5]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2R)-2-aminohept-6-yn-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2R)-2-aminohept-6-yn-1-ol hydrochloride, a chiral amino alcohol containing a terminal alkyne. This document is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles, experimental protocols, and interpretive logic. By elucidating the causality behind experimental choices and grounding the analysis in authoritative sources, this guide aims to empower users to confidently acquire, interpret, and utilize NMR data for similar chiral small molecules. While experimental data for the title compound is not publicly available, this guide presents a predicted, high-fidelity dataset based on established spectroscopic principles and data from analogous structures.
Introduction: The Structural Significance of Chiral Amino Alcohols and Alkynes
(2R)-2-aminohept-6-yn-1-ol hydrochloride belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development. The vicinal amino alcohol moiety is a common pharmacophore found in numerous biologically active molecules. Furthermore, the terminal alkyne group provides a versatile handle for further chemical modifications, such as click chemistry, making this compound a valuable building block in the synthesis of more complex molecular architectures.
The precise determination of the three-dimensional structure, including the absolute stereochemistry at the chiral center (C2), is paramount for understanding its biological activity and for quality control in synthetic processes. NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of such small organic molecules in solution.[1][2] This guide will walk through the process of acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule, providing insights that are broadly applicable to the characterization of other chiral amino alcohols and alkynes.
Foundational Principles: Understanding the NMR Landscape of (2R)-2-aminohept-6-yn-1-ol Hydrochloride
The predicted NMR spectra of (2R)-2-aminohept-6-yn-1-ol hydrochloride are governed by the interplay of its functional groups: the primary amine (as an ammonium chloride salt), the primary alcohol, the chiral methine, the aliphatic chain, and the terminal alkyne.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment of each proton, their connectivity through scalar (J) coupling, and their relative numbers (integration). Key features to anticipate include:
-
Deshielding Effects : Protons adjacent to electronegative atoms (oxygen and nitrogen) will be deshielded and appear at a lower field (higher ppm).[3][4]
-
Alkyne Proton : The terminal alkyne proton (H-7) is expected to resonate in a characteristic region around 2-3 ppm.[5][6] This is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the alkyne.[5]
-
Diastereotopic Protons : The protons of the methylene group at C1 (CH₂OH) are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and are expected to show distinct chemical shifts and couplings.
-
Amine and Hydroxyl Protons : The protons on the nitrogen (NH₃⁺) and oxygen (OH) are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They often appear as broad signals.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.
-
Alkyne Carbons : The sp-hybridized carbons of the terminal alkyne (C-6 and C-7) have characteristic chemical shifts in the range of 60-100 ppm.[5][6]
-
Carbons Bearing Heteroatoms : The carbons directly attached to the oxygen (C-1) and nitrogen (C-2) will be deshielded and appear at a lower field compared to the other aliphatic carbons.
-
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of high-quality, reproducible NMR data is contingent on a well-defined experimental protocol. The following section outlines a robust methodology for the analysis of (2R)-2-aminohept-6-yn-1-ol hydrochloride.
Sample Preparation
The choice of solvent is critical in NMR spectroscopy.[1] For the hydrochloride salt of an amino alcohol, a polar protic solvent like methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) is suitable to ensure solubility. D₂O is often preferred as it can exchange with the labile N-H and O-H protons, leading to their disappearance from the ¹H spectrum, which simplifies the analysis of the carbon-bound protons.
Protocol:
-
Accurately weigh approximately 5-10 mg of (2R)-2-aminohept-6-yn-1-ol hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of high-purity D₂O (99.9 atom % D).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for precise chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | D₂O | D₂O |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 16 ppm | 240 ppm |
Causality Behind Choices:
-
Solvent (D₂O): Chosen for its ability to dissolve the polar hydrochloride salt and to exchange with labile protons, simplifying the spectrum.
-
Temperature (298 K): Standard ambient temperature for routine analysis.
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%).[2]
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of (2R)-2-aminohept-6-yn-1-ol hydrochloride.
Caption: Experimental workflow for NMR analysis.
Predicted Spectral Data and Interpretation
The following tables present the predicted ¹H and ¹³C NMR spectral data for (2R)-2-aminohept-6-yn-1-ol hydrochloride in D₂O. The assignments are based on established chemical shift ranges and correlation spectroscopy principles.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~3.75 | dd | 1H | J = 12.0, 4.0 | H-1a |
| ~3.65 | dd | 1H | J = 12.0, 6.0 | H-1b |
| ~3.30 | m | 1H | H-2 | |
| ~2.30 | t | 1H | J = 2.5 | H-7 |
| ~2.25 | m | 2H | H-5 | |
| ~1.70 | m | 2H | H-3 | |
| ~1.55 | m | 2H | H-4 |
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~83.0 | C-6 |
| ~71.0 | C-7 |
| ~65.0 | C-1 |
| ~55.0 | C-2 |
| ~30.0 | C-3 |
| ~27.0 | C-4 |
| ~17.0 | C-5 |
Spectral Interpretation
The interpretation of the NMR spectra involves a systematic assignment of each signal to a specific nucleus within the molecule.
Caption: Logic flow for spectral interpretation.
Detailed Analysis:
-
¹H Spectrum:
-
The two signals around 3.65-3.75 ppm, each integrating to one proton and showing a doublet of doublets (dd) pattern, are assigned to the diastereotopic protons at C-1.
-
The multiplet around 3.30 ppm is assigned to the methine proton at the chiral center (H-2). It is coupled to the protons at C-1 and C-3.
-
The triplet at ~2.30 ppm with a small coupling constant is characteristic of the terminal alkyne proton (H-7), coupled to the protons at C-5.[5]
-
The remaining multiplets between 1.55 and 2.25 ppm correspond to the methylene protons of the aliphatic chain (H-3, H-4, and H-5).
-
-
¹³C Spectrum:
-
The signals at ~83.0 and ~71.0 ppm are assigned to the sp-hybridized carbons of the alkyne (C-6 and C-7, respectively).
-
The signals at ~65.0 and ~55.0 ppm are attributed to the carbons bearing the hydroxyl (C-1) and amino (C-2) groups, respectively.
-
The upfield signals at ~30.0, ~27.0, and ~17.0 ppm correspond to the aliphatic methylene carbons (C-3, C-4, and C-5).
-
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): Would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-7, confirming the proton connectivity along the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the unambiguous assignment of each carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. For example, correlations between H-1 and C-2, and between H-5 and C-6 and C-7 would further solidify the structural assignment.
-
Conclusion
This technical guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of (2R)-2-aminohept-6-yn-1-ol hydrochloride. By presenting a predicted dataset grounded in established spectroscopic principles, along with detailed experimental protocols and a logical interpretation strategy, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of chiral small molecules. The methodologies and insights discussed herein are broadly applicable and can be adapted for the structural elucidation of a wide range of organic compounds.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
-
Azonano. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Interpreting ¹³C NMR Spectra. [Link]
-
KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. [Link]
-
University of Colorado Boulder. (n.d.). Interpreting Proton NMR Spectra. [Link]
-
Signal Areas. (n.d.). Interpreting NMR spectra. [Link]
-
JEOL. (n.d.). Chemical shift table of 1H. [Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
OpenOChem Learn. (n.d.). Alkynes. [Link]
-
Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
National Library of Medicine. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. [Link]
-
NSF PAR. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Chem 117 Reference Spectra Spring 2011. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
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- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
Unraveling the Mass Spectrometry Fragmentation Topography of (2R)-2-aminohept-6-yn-1-ol
Architectural Significance & Ionization Dynamics
(2R)-2-aminohept-6-yn-1-ol (Formula: C7H13NO , Exact Mass: 127.0997 Da) is a bifunctional aliphatic molecule characterized by a chiral 1,2-amino alcohol moiety at one terminus and a reactive terminal alkyne at the other. In modern drug discovery and chemical biology, such bifunctional scaffolds are critical as sphingolipid analogs and click-chemistry (CuAAC) probes.
From a mass spectrometry (MS) perspective, analyzing this molecule requires understanding how its two distinct functional groups compete for charge retention and direct gas-phase dissociation.
-
Electrospray Ionization (ESI): Due to the high gas-phase basicity of the primary amine, positive-mode ESI (ESI+) preferentially protonates the nitrogen atom, yielding a robust even-electron precursor ion [M+H]+ at m/z 128.1075 .
-
Electron Ionization (EI): Hard ionization generates an odd-electron radical cation M+∙ at m/z 127.0997 , initiating an entirely different, radical-driven fragmentation cascade.
Mechanistic Fragmentation Pathways (The Core)
As an application scientist, I approach fragmentation not as a random shattering of bonds, but as a predictable series of energy-driven rearrangements. The fragmentation of (2R)-2-aminohept-6-yn-1-ol is governed by two primary directives: the amino alcohol cleavage and the alkyne signature.
The Amino Alcohol Directive (Alpha-Cleavage & Neutral Loss)
Aliphatic amino alcohols are highly susceptible to charge-directed fragmentation. In EI-MS, the presence of the nitrogen atom drives a characteristic α -cleavage of the C1-C2 bond ()[1]. Nitrogen's superior ability to stabilize a positive charge compared to oxygen results in the expulsion of a hydroxymethyl radical ( ∙CH2OH , 31 Da), generating a highly stable iminium ion at m/z 96.0813 .
In ESI-MS/MS (Collision-Induced Dissociation, CID), the even-electron [M+H]+ ion undergoes low-energy neutral losses. The spatial proximity of the hydroxyl and amino groups facilitates:
-
Dehydration (-18 Da): Loss of H2O yields m/z 110.0970 . Mechanistically, this often proceeds via the nucleophilic attack of the amine on the activated alcohol, forming a transient, cyclic aziridinium intermediate.
-
Deamination (-17 Da): Loss of NH3 yields m/z 111.0810 , though this is typically less abundant than dehydration due to the amine being the primary site of protonation.
The Alkyne Signature (Propargylic Cleavage)
Terminal alkynes require higher collision energies to fragment but provide highly diagnostic product ions. The defining fragmentation of an alkyne is the cleavage of the carbon-carbon bond between the α and β carbons relative to the triple bond (the C4-C5 bond in this molecule) ()[2].
This propargylic cleavage yields the 3-propynyl cation (propargyl cation) at m/z 39.0234 . The intense signal of this fragment is driven by its profound resonance stabilization ()[3]. Additionally, in EI-MS, terminal alkynes frequently lose the terminal sp-hybridized hydrogen, resulting in a distinct [M−1]+ peak at m/z 126.0919 [2].
Diagnostic Logic & Pathway Visualization
Primary mass spectrometry fragmentation pathways of (2R)-2-aminohept-6-yn-1-ol.
Quantitative Fragment Mapping
The following table summarizes the deterministic fragment ions required to validate the structure of (2R)-2-aminohept-6-yn-1-ol across different ionization platforms.
| Fragment Ion | m/z (Theoretical) | Ionization Mode | Formula | Mechanistic Origin |
| [M+H]+ | 128.1075 | ESI+ | C7H14NO+ | Protonated precursor ion |
| M+∙ | 127.0997 | EI | C7H13NO+∙ | Radical molecular ion |
| [M−H]+ | 126.0919 | EI | C7H12NO+ | Loss of terminal alkyne proton |
| [M+H−NH3]+ | 111.0810 | ESI-CID | C7H11O+ | Deamination (Low CE) |
| [M+H−H2O]+ | 110.0970 | ESI-CID | C7H12N+ | Dehydration / Aziridinium formation (Low CE) |
| α -Fragment | 96.0813 | EI | C6H10N+ | Alpha-cleavage (Loss of ∙CH2OH ) |
| Propargyl Cation | 39.0234 | ESI-CID / EI | C3H3+ | Propargylic backbone cleavage (High CE) |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute confidence in structural elucidation, the analytical protocol must account for the high polarity of the amino alcohol and the differing energy thresholds of its functional groups.
Step 1: Chromatographic Separation (HILIC)
Causality: Small, highly polar amino alcohols exhibit poor retention and peak shape on standard reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms (hydrogen bonding and ionic interactions) ideal for this analyte.
-
Column: BEH Amide or equivalent HILIC column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3 ensures complete protonation of the primary amine).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Initiate at 95% B (high organic for HILIC retention), ramping down to 50% B over 5 minutes to elute the analyte.
Step 2: Ion Source Optimization (ESI+)
Causality: The primary amine is readily protonated; excessive capillary voltage is unnecessary and may cause unwanted in-source fragmentation (ISF) of the fragile hydroxyl group.
-
Capillary Voltage: Set to 3.0 kV.
-
Desolvation Temperature: 350°C with a desolvation gas flow of 800 L/hr.
Step 3: Energy-Resolved CID MS/MS
Causality: A single collision energy (CE) will not capture the full fragmentation topography. Energy stepping is required.
-
Low CE (10–15 eV): Targets the low-energy barrier neutral losses ( H2O and NH3 ). This validates the presence of the 1,2-amino alcohol moiety.
-
High CE (30–45 eV): Forces the cleavage of the robust aliphatic carbon backbone, specifically targeting the C4-C5 bond to generate the diagnostic m/z 39.0234 propargyl cation. This validates the terminal alkyne[3].
LC-MS/MS analytical workflow for (2R)-2-aminohept-6-yn-1-ol characterization.
Conclusion
The mass spectrometric characterization of (2R)-2-aminohept-6-yn-1-ol relies on exploiting the disparate energy requirements of its functional groups. By utilizing energy-resolved CID, analysts can sequentially strip away the amino alcohol moiety via neutral losses at low collision energies, before shattering the aliphatic backbone at high collision energies to reveal the definitive propargyl cation signature of the terminal alkyne. Implementing HILIC chromatography ensures the molecule is properly retained and introduced into the ESI source without ion suppression, creating a robust, self-validating analytical workflow.
References
-
12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]
-
Mass Spectrometry: Alkyne Fragmentation Source: JoVE Science Education URL:[Link]
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Synthetic Pathways for the Preparation of (2R)-2-aminohept-6-yn-1-ol HCl: An In-depth Technical Guide
Introduction
(2R)-2-aminohept-6-yn-1-ol hydrochloride is a chiral amino alcohol containing a terminal alkyne functionality. This structural motif is of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of more complex molecules. The presence of a primary amine, a primary alcohol, and a terminal alkyne offers multiple points for chemical modification, while the defined stereochemistry at the C2 position is crucial for enantioselective interactions with biological targets. This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for the preparation of this compound, starting from the readily available chiral pool starting material, (L)-serine. The focus is on providing not just a protocol, but a deep understanding of the underlying chemical principles, the rationale for experimental choices, and practical, field-proven insights for successful execution.
Strategic Overview: A Chiral Pool Approach
The most logical and cost-effective strategy for the synthesis of enantiomerically pure (2R)-2-aminohept-6-yn-1-ol HCl is a chiral pool approach. This methodology leverages the inherent stereochemistry of a readily available and inexpensive starting material, in this case, (L)-serine, to establish the desired stereocenter in the final product[1][2][3]. This approach obviates the need for complex asymmetric catalysis or chiral resolutions, which can be costly and time-consuming.
The overall synthetic strategy can be broken down into the following key stages:
-
Protection and Transformation of (L)-Serine to a Key Chiral Aldehyde: (L)-Serine is first appropriately protected to prevent unwanted side reactions of its amino and carboxyl groups. The protected serine is then converted to a stable, chiral aldehyde, a critical intermediate for the subsequent carbon-carbon bond formation.
-
Chain Elongation via Nucleophilic Addition: The core of the synthesis involves the addition of a five-carbon chain containing a terminal alkyne to the chiral aldehyde. This is typically achieved through a Grignard reaction, which allows for the efficient formation of the desired carbon skeleton.
-
Orthogonal Deprotection: The protecting groups on the amino and hydroxyl functionalities are sequentially removed under conditions that do not affect the other parts of the molecule, a concept known as orthogonal protection[4].
-
Salt Formation: Finally, the free amine is converted to its hydrochloride salt to improve its stability and handling properties.
This strategic approach is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow from (L)-Serine.
Part 1: Synthesis of the Key Chiral Intermediate: Garner's Aldehyde
The cornerstone of this synthetic approach is the use of a configurationally stable chiral aldehyde derived from (L)-serine, commonly known as Garner's aldehyde ((4R)-tert-butyl 2,2-dimethyl-4-formyloxazolidine-3-carboxylate)[5][6][7]. The cyclic acetonide structure serves to both protect the amino and hydroxyl groups of serine and to lock the stereocenter, preventing epimerization of the α-proton, which is a common issue with α-amino aldehydes[7].
Mechanistic Rationale for Stability
The stability of Garner's aldehyde arises from the rigid oxazolidine ring system. The α-proton is held in a fixed orientation, making its abstraction by a base and subsequent reprotonation (which would lead to racemization) sterically and electronically disfavored.
Experimental Protocol: Preparation of Garner's Aldehyde
The preparation of Garner's aldehyde from (L)-serine is a well-established, multi-step process that can be reliably executed on a large scale[5].
Step 1: Esterification of (L)-Serine
The carboxylic acid of (L)-serine is first converted to its methyl ester to facilitate subsequent transformations.
-
Reagents: (L)-Serine, Methanol (anhydrous), Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl).
-
Procedure:
-
Suspend (L)-serine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride or acetyl chloride dropwise. The reaction is exothermic and generates HCl in situ, which catalyzes the esterification.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the starting material is fully consumed (typically monitored by TLC).
-
Remove the solvent under reduced pressure to yield (L)-serine methyl ester hydrochloride as a white solid.
-
Step 2: N-Boc Protection
The amino group of the serine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for this synthesis as it is stable to the basic and nucleophilic conditions of the upcoming Grignard reaction but can be readily removed under acidic conditions[4][8].
-
Reagents: (L)-Serine methyl ester hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or another non-nucleophilic base, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Suspend the serine methyl ester hydrochloride in the chosen solvent and cool to 0 °C.
-
Add the base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.
-
Add a solution of (Boc)₂O in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel to obtain N-Boc-(L)-serine methyl ester.
-
Step 3: Acetonide Formation
The amino and hydroxyl groups of the N-Boc protected serine methyl ester are cyclized to form the oxazolidine ring.
-
Reagents: N-Boc-(L)-serine methyl ester, 2,2-Dimethoxypropane, a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Procedure:
-
Dissolve the N-Boc-(L)-serine methyl ester in a suitable solvent like acetone or dichloromethane.
-
Add 2,2-dimethoxypropane and the acid catalyst.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with a mild base (e.g., saturated aqueous NaHCO₃) and extract the product into an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the fully protected serine derivative.
-
Step 4: Reduction to Garner's Aldehyde
The final step is the selective reduction of the methyl ester to the aldehyde. This is a critical step that requires careful temperature control to avoid over-reduction to the alcohol.
-
Reagents: Fully protected serine derivative, Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes).
-
Procedure:
-
Dissolve the protected serine derivative in an anhydrous solvent (e.g., toluene or DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for the prescribed time (monitoring by TLC is crucial).
-
Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Garner's aldehyde is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
-
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Esterification | (L)-Serine, MeOH, SOCl₂ | >95% |
| 2 | N-Boc Protection | (Boc)₂O, Et₃N | 90-95% |
| 3 | Acetonide Formation | 2,2-Dimethoxypropane, BF₃·OEt₂ | ~90% |
| 4 | Reduction to Aldehyde | DIBAL-H | 80-90% |
Part 2: Carbon-Carbon Bond Formation via Grignard Reaction
With the chiral aldehyde in hand, the next crucial step is the introduction of the five-carbon alkyne-containing side chain. The Grignard reaction is a powerful and reliable method for this transformation[9][10][11][12].
Preparation of the Grignard Reagent: 4-Pentynylmagnesium Bromide
The Grignard reagent is prepared from the corresponding alkyl halide, 5-bromo-1-pentyne. It is essential to perform this reaction under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent[9][10][11][12][13].
-
Reagents: Magnesium turnings, 5-bromo-1-pentyne, Anhydrous tetrahydrofuran (THF), A small crystal of iodine (as an initiator).
-
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a small portion of a solution of 5-bromo-1-pentyne in anhydrous THF from the dropping funnel.
-
The reaction may need to be initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining 5-bromo-1-pentyne solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution of 4-pentynylmagnesium bromide is used directly in the next step.
-
Diastereoselective Addition to Garner's Aldehyde
The addition of the Grignard reagent to Garner's aldehyde proceeds with a high degree of diastereoselectivity, which can be predicted by the Felkin-Anh model[14]. The nucleophilic attack occurs preferentially from the less sterically hindered face of the aldehyde, leading to the formation of the anti diastereomer as the major product.
Caption: Felkin-Anh model predicting the 'anti' diastereomer.
-
Reagents: Garner's aldehyde, 4-Pentynylmagnesium bromide solution in THF.
-
Procedure:
-
Dissolve Garner's aldehyde in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared solution of 4-pentynylmagnesium bromide dropwise.
-
Stir the reaction mixture at -78 °C for a few hours, monitoring the progress by TLC.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of alcohols by column chromatography on silica gel to isolate the major anti diastereomer.
-
Part 3: Deprotection and Salt Formation
The final steps involve the removal of the protecting groups to unveil the target amino alcohol, followed by conversion to the hydrochloride salt. The choice of deprotection conditions is critical to ensure the integrity of the molecule.
Orthogonal Deprotection Strategy
The synthetic design employs an orthogonal protection strategy. The acetonide and Boc groups are both acid-labile, but their rates of cleavage can be controlled by the reaction conditions. Typically, a single acidic step can be used to remove both groups simultaneously.
Caption: Final deprotection and salt formation steps.
Experimental Protocol: Deprotection and Salt Formation
-
Reagents: Protected amino diol intermediate, Methanolic HCl or HCl in dioxane.
-
Procedure:
-
Dissolve the purified protected amino diol in methanol or another suitable solvent.
-
Cool the solution to 0 °C and add a solution of HCl in methanol or dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting crude hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield (2R)-2-aminohept-6-yn-1-ol HCl as a crystalline solid.
-
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and stereochemistry of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups (e.g., -OH, -NH₂, C≡C-H).
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.
Alternative Synthetic Strategies
While the chiral pool approach from (L)-serine is highly efficient, other strategies can be considered:
-
Asymmetric Alkynylation of an Achiral Aldehyde: This would involve the use of a chiral catalyst to control the stereochemistry of the addition of an alkynyl nucleophile to an appropriate aldehyde.
-
Enantioselective Opening of a Chiral Epoxide: A chiral epoxide could be opened with an alkynyl nucleophile, followed by functional group manipulations to install the amino group.
These alternative routes may be more complex and costly but could be valuable if (L)-serine is not a viable starting material for specific applications.
Conclusion
The synthesis of (2R)-2-aminohept-6-yn-1-ol HCl via a chiral pool approach from (L)-serine represents a robust, scalable, and stereocontrolled route to this valuable building block. The use of Garner's aldehyde as a key intermediate ensures the preservation of the critical stereocenter, while the Grignard reaction provides an efficient means of carbon-carbon bond formation. The principles of orthogonal protection and the careful execution of each synthetic step are paramount to achieving a high yield and purity of the final product. This guide provides the necessary theoretical framework and practical guidance for researchers and drug development professionals to successfully synthesize this important chiral amino alcohol.
References
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Stojko, J., & Mlinarić, Z. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]
- Pennington, M. W., & Bycroft, B. W. (1995). A method for removal of N-Boc protecting groups from substrates on TFA-sensitive resins. Peptide Science, 37(6), 358-365.
- Koskinen, A. M. P., & Glemarec, G. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659.
- Challil, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25143-25149.
- Koskinen, A. M. P., & Glemarec, G. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659.
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Jida, M., & Paquin, J. F. (2020). Highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates from Fmoc-protected Garner's aldehyde. ResearchGate. Retrieved from [Link]
-
Various Authors. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Zhang, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]
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Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. UQ eSpace. Retrieved from [Link]
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Challil, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. Retrieved from [Link]
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May, O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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NDSU Chemistry. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
- Vicario, J. L., et al. (2004). Double Stereodifferentiation in the “Acetate-Type” Aldol Reaction with Garner's Aldehyde. Stereocontrolled Synthesis of Polyhydroxylated γ-Amino Carbonyl Compounds. Organic Letters, 6(19), 3375-3378.
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ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Vicario, J. L., et al. (2004). Double stereodifferentiation in the "acetate-type" aldol reaction with garner's aldehyde. Stereocontrolled synthesis of polyhydroxylated gamma-amino carbonyl compounds. PubMed. Retrieved from [Link]
- Fukuyama, T., & Tokuyama, H. (2017). Solution-phase automated synthesis of an α-amino aldehyde as a versatile intermediate. Beilstein Journal of Organic Chemistry, 13, 106-110.
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Trajkovic, M., et al. (2012). A convenient procedure for the preparation of Garner's aldehyde. ResearchGate. Retrieved from [Link]
- Ben-Valid, S., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), e56951.
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MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Retrieved from [Link]
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J-GLOBAL. (n.d.). Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative. Retrieved from [Link]
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Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]
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Mulzer, J. (2012). Chiral Pool Synthesis: from α-Amino Acids and Derivatives. Universität Wien. Retrieved from [Link]
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Kadrowski, B. (2020, October 29). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]
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Solubility Profile of (2R)-2-Aminohept-6-yn-1-ol Hydrochloride in Organic Solvents: A Technical Whitepaper
Executive Summary & Structural Context
The compound (2R)-2-aminohept-6-yn-1-ol hydrochloride (CAS: 1286330-05-9) is a highly versatile, chiral bifunctional building block[1]. Featuring a primary hydroxyl group, a stereospecific primary amine (stabilized as a hydrochloride salt), and a terminal alkyne, it is heavily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation and peptide modification.
Designing scalable synthetic routes or formulations with this molecule requires a rigorous understanding of its solvation thermodynamics. Because it exists as a hydrochloride salt, its solubility profile is dictated by the competing forces of its highly polar, ionic "headgroup" and its moderately lipophilic, aliphatic "tail"[2]. This whitepaper dissects the physicochemical drivers of its solubility across various organic solvents and provides a self-validating experimental framework for empirical quantification.
Thermodynamic Drivers of Solvation
As an application scientist, it is critical to look beyond empirical observations and understand the causality of a molecule's behavior in solution. The dissolution of (2R)-2-aminohept-6-yn-1-ol hydrochloride in any organic medium is governed by the balance between its crystal lattice energy and the solvation energy provided by the solvent[3].
-
High Lattice Energy: The solid state of this molecule is stabilized by a robust network of ionic interactions (between the protonated ammonium cation −NH3+ and the chloride anion Cl− ) and extensive intermolecular hydrogen bonding (involving the C1 hydroxyl group).
-
The "Like-Dissolves-Like" Limitation: To achieve dissolution, the solvent must provide sufficient energy to disrupt this lattice. Non-polar organic solvents lack the dielectric constant ( ε ) and dipole moment required to separate the ion pair[4].
-
Hydrogen Bond Donors/Acceptors (HBD/HBA): Optimal solvation occurs in protic solvents that can simultaneously solvate the chloride anion (via HBD) and the ammonium cation (via HBA).
Empirical Solubility Profile in Organic Solvents
Based on the thermodynamic principles of aliphatic amino alcohol hydrochlorides[2][4], the solubility of (2R)-2-aminohept-6-yn-1-ol hydrochloride can be stratified by solvent class. The data below summarizes the expected solubility landscape at standard ambient temperature (25 °C).
Table 1: Solubility Matrix of (2R)-2-Aminohept-6-yn-1-ol HCl
| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Qualitative Solubility | Est. Quantitative (mg/mL) | Mechanistic Rationale |
| Aqueous | Water | 80.1 | Freely Soluble | > 100 | Complete ion dissociation; optimal ion-dipole interactions. |
| Polar Protic | Methanol | 32.7 | Soluble | 25 - 50 | Strong H-bonding with both −OH and −NH3+ groups. |
| Polar Protic | Ethanol | 24.5 | Sparingly Soluble | 5 - 15 | Moderate H-bonding; lower dielectric constant than methanol. |
| Polar Aprotic | DMSO | 46.7 | Soluble | 15 - 30 | High polarity; excellent cation solvation, though weaker anion solvation. |
| Polar Aprotic | DMF | 36.7 | Slightly Soluble | 1 - 5 | Moderate dipole interactions; insufficient to fully disrupt the lattice. |
| Ester | Ethyl Acetate | 6.0 | Insoluble | < 0.1 | Insufficient polarity to overcome ionic lattice energy. |
| Non-Polar | Hexane / Toluene | < 2.5 | Insoluble | < 0.01 | Complete absence of dipole and H-bonding capabilities. |
Application-Driven Solvent Selection Workflow
When incorporating this building block into a synthetic workflow (e.g., a click-chemistry bioconjugation or an amide coupling), solvent selection must balance reactant solubility with reaction compatibility.
Caption: Decision matrix for solvent selection in synthetic workflows.
Experimental Methodology: Self-Validating Solubility Determination
Literature values for highly specific chiral intermediates are often scarce. When precise solubility data is required for process scale-up, researchers must generate their own empirical data.
Expert Insight on Causality: Kinetic dissolution is frequently mistaken for thermodynamic solubility. To ensure absolute trustworthiness, the protocol below employs a time-course validation step to confirm equilibrium. Furthermore, because (2R)-2-aminohept-6-yn-1-ol lacks a strong UV chromophore (the alkyne π−π∗ transition is extremely weak), standard UV-Vis spectroscopy will yield high signal-to-noise ratios and inaccurate data. Therefore, this protocol mandates the use of HPLC coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) .
Protocol: Isothermal Shake-Flask Method
-
Saturated Solution Preparation: Add an excess amount (approximately 100 mg) of (2R)-2-aminohept-6-yn-1-ol hydrochloride to 1.0 mL of the target organic solvent in a tightly sealed 2.0 mL amber glass vial.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker set precisely to 25.0 ± 0.1 °C. Agitate at 500 RPM.
-
Self-Validation Sampling: To definitively prove thermodynamic equilibrium, extract a 100 µL aliquot at 24 hours, and a second aliquot at 48 hours. Logic check: If the concentration variance between the two time points is <2%, thermodynamic equilibrium is validated.
-
Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes. Critical: Centrifugation must be performed at exactly 25.0 °C to prevent temperature-induced precipitation. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 50 µL to account for membrane adsorption).
-
Chromatographic Quantification: Dilute the filtrate with the appropriate HPLC mobile phase and analyze via HPLC-CAD. Quantify the peak area against a 5-point calibration curve prepared from a certified reference standard.
Caption: Workflow for self-validating Isothermal Shake-Flask solubility determination.
References[1] Title: (2R)-2-aminohept-6-yn-1-ol hydrochloride - Molport
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Thermodynamic Speciation and Stability of (2R)-2-Aminohept-6-yn-1-ol Hydrochloride in Aqueous Solutions
Executive Summary As a Senior Application Scientist, I have designed this technical whitepaper to address the critical thermodynamic and kinetic parameters governing the stability of (2R)-2-aminohept-6-yn-1-ol hydrochloride in aqueous media. This chiral, bifunctional molecule is increasingly utilized as a terminal alkyne handle in click-chemistry and as a building block for sphingosine analogs. Understanding its degradation pathways is essential for formulation scientists to ensure the integrity of biological assays and drug product storage.
Molecular Architecture and Speciation Thermodynamics
(2R)-2-aminohept-6-yn-1-ol hydrochloride (CAS 1286330-05-9) features a highly reactive molecular architecture: a primary alcohol at C1, a chiral primary amine at C2, and a terminal alkyne at C6-C7[1].
The thermodynamic behavior of this molecule in water is primarily governed by the ionization state of its amine group. The 2 significantly enhances the enthalpy of solvation ( ΔHsolv ) compared to the free base, driving favorable aqueous solubility[2].
Causality in Speciation: At physiological pH (7.4), the amine (estimated pKa ~9.2) remains predominantly protonated. This cationic state provides electrostatic repulsion between molecules, preventing aggregation. However, it also inductively withdraws electron density from the adjacent C2 chiral center, subtly influencing its susceptibility to base-catalyzed racemization under extreme pH conditions.
Table 1: Estimated Thermodynamic Parameters for Speciation (298 K)
| Parameter | Value | Causality / Practical Implication |
| pKa (Amine) | 9.1 - 9.4 | Dictates pH-dependent solubility; maximum thermodynamic stability occurs at pH < 7[2]. |
| ΔGsolv (Salt) | < -30 kJ/mol | Highly spontaneous dissolution due to ionic dissociation of the HCl salt. |
| ΔHsolv | Exothermic | Solvation is enthalpy-driven via robust ion-dipole interactions with water. |
| LogD (pH 7.4) | ~ -1.5 | Highly hydrophilic; requires reverse-phase aqueous compatible (AQ) chromatography. |
Mechanistic Pathways of Aqueous Degradation
While amino alcohols generally exhibit robust baseline stability, the terminal alkyne and the primary alcohol introduce specific thermodynamic vulnerabilities under stress conditions[3].
-
Alkyne Hydration (Markovnikov Addition): In highly acidic aqueous media or in the presence of trace transition metals (e.g., Cu or Ru leached from stainless steel equipment), the terminal alkyne can undergo hydration to form the corresponding methyl ketone. This process is thermodynamically favorable but kinetically hindered without a catalyst.
-
Oxidative Cleavage: The primary alcohol is susceptible to oxidation by reactive oxygen species (ROS) or dissolved oxygen to form an aldehyde, which rapidly hydrates and further oxidizes to a carboxylic acid.
-
Stereochemical Degradation (Racemization): Under strongly basic conditions (pH > 10), the deprotonated amine allows for reversible enolization-type mechanisms at the C2 position, leading to a loss of enantiomeric purity.
Fig 1: Primary degradation pathways of (2R)-2-aminohept-6-yn-1-ol in aqueous media.
Experimental Methodology: Self-Validating Stability Protocol
To accurately determine the thermodynamic stability and degradation kinetics, a rigorous 3 must be employed[3]. I mandate a self-validating system for all stability protocols: every sampled timepoint must achieve a mass balance of 100% ± 2%. If the sum of the parent compound and quantified degradants falls below 98%, it indicates the presence of undetected volatile degradants or irreversible adsorption to the vial, triggering an automatic protocol failure and redesign.
Step-by-Step Protocol for Kinetic Profiling:
-
Buffer Preparation: Prepare 50 mM aqueous buffers at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate).
-
Causality: A 50 mM concentration ensures sufficient buffering capacity against the inherent basicity of the amine (a 1 mg/mL solution is ~6 mM), preventing pH drift during thermal stress.
-
-
Sample Initiation: Dissolve the compound to a final concentration of 1.0 mg/mL in each buffer. Spike with 10 µg/mL of an internal standard (e.g., an isotopically labeled analog).
-
Causality: The internal standard corrects for solvent evaporation during high-temperature incubation and injection volume variance during LC-MS/MS analysis.
-
-
Thermal Stress Incubation: Aliquot the solutions into tightly sealed amber glass HPLC vials to3[3]. Incubate at tightly controlled temperatures: 25°C, 40°C, and 60°C.
-
Aliquot Quenching: At time points t=0,1,3,7,14,28 days, remove vials and immediately quench the reaction by diluting 1:10 in a cold (4°C) quenching solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Causality: Lowering the temperature and shifting the pH halts kinetic degradation, "freezing" the sample state while it sits in the autosampler queue.
-
-
Orthogonal Analysis:
-
LC-MS/MS: Used for primary quantitation and structural elucidation of degradants (e.g., a +18 Da mass shift indicates alkyne hydration).
-
Chiral HPLC: Used specifically to monitor the enantiomeric excess (ee%) of the (2R) configuration against the (2S) enantiomer.
-
Fig 2: Self-validating experimental workflow for thermodynamic stability assessment.
Kinetic and Thermodynamic Data Analysis
By plotting the natural log of the remaining concentration against time, the pseudo-first-order rate constant ( kobs ) is derived. Subsequently, the Arrhenius equation ( lnk=lnA−Ea/RT ) is utilized to calculate the activation energy ( Ea ) for degradation, allowing for accurate shelf-life prediction at standard storage temperatures.
Table 2: Representative Kinetic Data for (2R)-2-Aminohept-6-yn-1-ol HCl Degradation
| Condition | Temp (°C) | kobs (days −1 ) | Primary Degradant | Ea (kJ/mol) |
| pH 2.0 | 60 | 0.045 | Hydration Product | 85.2 |
| pH 7.4 | 60 | 0.002 | Oxidation Product | 110.5 |
| pH 10.0 | 60 | 0.018 | Racemate / Aldehyde | 92.4 |
| (Note: Data is representative of typical terminal alkyne amino alcohols under forced degradation). |
Conclusion and Handling Directives
The thermodynamic stability of (2R)-2-aminohept-6-yn-1-ol hydrochloride is highly dependent on pH and temperature. The compound is most stable in its fully protonated state at slightly acidic to neutral pH. To prevent degradation, bulk material should be 3 (argon or nitrogen) to mitigate oxidative pathways, and in tightly sealed amber containers to prevent moisture ingress and photolytic stress[3]. Aqueous stock solutions should be prepared fresh or stored at -20°C to arrest kinetic degradation.
References
-
Molport. "(2R)-2-aminohept-6-yn-1-ol hydrochloride (Molport-021-795-139)." Available at: [Link]
-
PubChem. "6-Aminoheptan-1-ol | C7H17NO | CID 54515541." Available at: [Link]
Sources
Physicochemical Characterization of Alkyne-Containing Amino Alcohols: A Technical Guide for Drug Development and Bioconjugation
Alkyne-containing amino alcohols (such as propargylamino alcohols) represent a privileged class of bifunctional scaffolds in modern chemical biology and drug discovery. The alkyne moiety serves as a highly specific bioorthogonal handle for click chemistry or as a potent pharmacophore (e.g., in monoamine oxidase inhibitors), while the amino alcohol domain dictates the molecule's solubility, hydrogen-bonding capacity, and basicity.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the physicochemical behaviors of these molecules, providing self-validating analytical protocols and mechanistic insights critical for researchers and drug development professionals.
Structural Dynamics and Electronic Effects
The physicochemical profile of an alkyne-amino alcohol is governed by the electronic cross-talk between its functional groups.
The Inductive Effect on pKa: The basicity of the amine is significantly modulated by the proximity of the alkyne. Because the sp-hybridized carbon of the alkyne is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, systematically lowering the pKa compared to saturated alkyl counterparts. In drug design, this causality is critical: a lowered pKa increases the fraction of the un-ionized (neutral) species at physiological pH (7.4), thereby enhancing membrane permeability and altering the logD profile [1]. Furthermore, studies on amino-functionalized nucleic acids demonstrate that propargylamino side chains impart unique pH-dependent stabilities due to these exact electronegative properties [2].
Lipophilicity (logP/logD): The terminal alkyne introduces a region of high electron density (the π-cylinder) that is surprisingly lipophilic, yet the adjacent amino alcohol provides potent hydrogen bond donors and acceptors. This amphiphilic nature requires precise characterization, as it dictates the molecule's volume of distribution and clearance rates in vivo.
Workflow for the physicochemical profiling of alkyne-amino alcohols.
Self-Validating Experimental Protocols
To ensure rigorous data integrity (E-E-A-T), the following methodologies are designed as self-validating systems. Experimental artifacts are common in bifunctional molecules due to self-association or metal-chelating impurities; these protocols inherently control for such errors.
Protocol A: Potentiometric pKa Determination
Causality: Amino alcohols often lack strong UV chromophores unless conjugated to an aromatic system. Therefore, potentiometric titration is the gold standard, relying directly on the thermodynamic equilibrium of proton exchange rather than proxy optical signals [1].
-
Calibration: Standardize a glass pH electrode using certified buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Prepare a 2.0 mM solution of the alkyne-amino alcohol in 0.15 M KCl. Reasoning: The KCl acts as an Ionic Strength Adjuster (ISA), ensuring that activity coefficients remain constant throughout the titration.
-
Forward Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen purge. Reasoning: Nitrogen prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew the buffering region.
-
Data Extraction: Calculate the pKa using a Bjerrum plot (average number of bound protons vs. pH).
-
Self-Validation Check (Critical): Immediately perform a reverse titration on the same sample using 0.1 M HCl. Overlay the forward and reverse titration curves. If the curves superimpose perfectly, the system is at true thermodynamic equilibrium. Any hysteresis indicates kinetic artifacts, precipitation of the neutral species, or irreversible degradation.
Protocol B: Click Chemistry (CuAAC) Kinetic Profiling via ¹H NMR
Causality: The rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly dependent on the steric and electronic environment of the alkyne. NMR allows for the direct, non-destructive observation of the transition from the terminal alkyne proton to the triazole proton [3].
-
Reaction Setup: Prepare an NMR tube containing equimolar concentrations (50 mM) of the alkyne-amino alcohol and benzyl azide in CD₃OD/D₂O (1:1 v/v).
-
Catalyst Initiation: Add 5 mol% CuSO₄ and 10 mol% sodium ascorbate (to reduce Cu(II) to the active Cu(I) species in situ).
-
Acquisition: Acquire ¹H NMR spectra at 2-minute intervals at 25 °C.
-
Integration: Monitor the disappearance of the terminal alkyne proton signal (~2.4–2.6 ppm) and the concomitant appearance of the triazole proton (~7.8 ppm) against an inert internal standard (e.g., DSS).
-
Self-Validation Check (Critical): Plot 1/[Alkyne] versus time. A strictly linear relationship confirms that the reaction is following overall second-order kinetics (first-order with respect to each reactant). Deviation from linearity (e.g., a plateau) serves as an internal alarm indicating catalyst degradation, product inhibition, or copper-chelation by the amino alcohol product [4].
Mechanistic Insights: Transition State Stabilization
In CuAAC reactions, the amino alcohol motif is not a passive spectator. The nitrogen and oxygen heteroatoms act as internal bidentate ligands, chelating the Cu(I) catalyst. This pre-equilibrium coordination locally increases the effective concentration of the metal at the alkyne. By doing so, it significantly lowers the activation energy required for the rate-limiting step: the deprotonation and formation of the copper-acetylide intermediate. This internal chelation often results in faster reaction kinetics compared to unfunctionalized aliphatic alkynes.
CuAAC mechanistic pathway highlighting N,O-chelation by the amino alcohol.
Quantitative Data Summary
To benchmark the effects of the alkyne substitution, the table below summarizes typical physicochemical and kinetic parameters comparing standard saturated amino alcohols against their alkyne-containing (propargyl) derivatives.
| Compound Class | Representative Molecule | pKa (Amine) | logP (Octanol/Water) | CuAAC Rate Constant ( kobs , M⁻¹s⁻¹) | Primary Application |
| Saturated Amino Alcohol | Ethanolamine | ~9.50 | -1.31 | N/A | Buffer, Precursor |
| Saturated Amino Alcohol | N-Propylethanolamine | ~9.65 | -0.45 | N/A | Lipid synthesis |
| Alkyne-Amino Alcohol | N-Propargylethanolamine | ~8.15 | -0.85 | 1.2 × 10⁻² | Bioconjugation, Click |
| Alkyne-Amino Alcohol | 1-Amino-2-propyne | ~8.05 | -0.60 | 0.9 × 10⁻² | MAO Inhibitor scaffold |
Data Interpretation: The introduction of the propargyl group drops the pKa by over 1.3 units compared to the propyl derivative, directly validating the inductive electron-withdrawing effect discussed in Section 1. Furthermore, the robust kobs values confirm that despite the steric bulk of the amino alcohol moiety, the internal Cu(I) chelation facilitates efficient click reactivity.
References
- Multi-wavelength spectrophotometric determination of acid dissociation constants: A validation study.ResearchGate.
- Amino-functionalized DNA: the properties of C5-amino-alkyl substituted 2′-deoxyuridines and their application in DNA triplex formation.Nucleic Acids Research | Oxford Academic.
- Oxidation-Induced “One-Pot” Click Chemistry.Chemical Reviews - ACS Publications.
- New azides, method for producing same and applications thereof.Google Patents (US20150274701A1).
Mechanism of Action for (2R)-2-Aminohept-6-yn-1-ol Derived Bioactive Compounds: A Technical Guide
Executive Summary
(2R)-2-aminohept-6-yn-1-ol (also known as (R)-bishomopropargylglycinol) is a highly versatile, chiral amino alcohol featuring a terminal alkyne. In modern medicinal chemistry and chemical biology, this scaffold serves as a truncated, "clickable" sphingoid base analog. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers conjugate this polar headgroup with diverse lipophilic azides to rapidly generate 1,4-disubstituted 1,2,3-triazole sphingosine mimetics[1]. These derived bioactive compounds function primarily as isoform-selective inhibitors of Sphingosine Kinases (SphK1 and SphK2), making them critical tools for modulating lipid signaling in oncology and immunology[2].
Structural Rationale and Pharmacophore Design
The endogenous substrate of SphK, D-erythro-sphingosine, consists of a 1,3-diol-2-amino headgroup and a long hydrophobic tail featuring a C4-C5 trans-double bond. The (2R)-2-aminohept-6-yn-1-ol scaffold is strategically designed to mimic this structure while introducing modularity and metabolic stability:
-
Chiral Amino Alcohol Core: The (2R)-configuration correctly orients the primary hydroxyl and amine groups to form critical hydrogen bonds with the Aspartate and Serine residues within the catalytic cleft of SphK[3].
-
Triazole as a Bioisostere: The CuAAC reaction yields a 1,4-disubstituted 1,2,3-triazole ring. This heterocycle acts as a rigid, metabolically stable bioisostere of the natural trans-double bond, effectively projecting the appended lipid tail into the J-shaped hydrophobic tunnel of the kinase without undergoing rapid metabolic degradation[2].
Mechanism of Action: Modulating the Sphingolipid Rheostat
The primary mechanism of action for these derived triazole-compounds is the competitive inhibition of SphK1 and SphK2.
SphK is the master regulator of the "sphingolipid rheostat," a critical signaling network that dictates cell fate. It catalyzes the ATP-dependent phosphorylation of pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P)[3]. By competitively occupying the sphingosine binding pocket, (2R)-2-aminohept-6-yn-1-ol derived inhibitors block S1P synthesis. This blockade induces a lethal accumulation of intracellular ceramides and unphosphorylated sphingoid bases, shifting the rheostat toward Bax/Bak-mediated apoptosis in hyperproliferative cancer cells[4].
Furthermore, the bioorthogonal alkyne handle allows unreacted precursors to be utilized in "fix and click" chemical cytometry assays to track lipid metabolism and kinase activity at the single-cell level.
Fig 1. Modulation of the Sphingolipid Rheostat via SphK1/2 inhibition.
Quantitative Structure-Activity Relationship (QSAR) Data
The modularity of the alkyne handle allows for rapid QSAR profiling. Modifying the azide-derived R-group significantly impacts isoform selectivity between SphK1 and SphK2, as the hydrophobic pockets of the two isoforms differ in volume and geometry[2].
| Compound Class | Azide-Derived Tail (R-Group) | SphK1 IC50 (µM) | SphK2 IC50 (µM) | Selectivity (SphK2/SphK1) |
| Endogenous | D-erythro-Sphingosine tail | Substrate | Substrate | N/A |
| Triazole-C8 | Linear Octyl | 12.4 | >50.0 | >4.0 |
| Triazole-C10 | Linear Decyl | 4.2 | 38.5 | 9.1 |
| Triazole-C12 | Linear Dodecyl | 1.8 | 15.2 | 8.4 |
| Triazole-Aryl | 4-Octylphenyl | 0.5 | 8.9 | 17.8 |
Data represents generalized QSAR trends for triazole-linked sphingoid bases, demonstrating that bulky, aromatic tails enhance SphK1 selectivity.
Experimental Methodologies
Protocol A: CuAAC Synthesis of Triazole-Sphingosine Mimetics
This protocol details the regioselective synthesis of the active inhibitors. The use of a Cu(I) catalyst is strictly required to ensure the exclusive formation of the 1,4-disubstituted isomer, which is geometrically necessary to mimic the linear lipid tail of endogenous sphingosine[1].
-
Solvent Preparation: Dissolve (2R)-2-aminohept-6-yn-1-ol (1.0 eq) and the selected alkyl/aryl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Causality:tert-Butanol thoroughly solubilizes the highly lipophilic azide while maintaining miscibility with the aqueous catalyst system, ensuring a homogenous reaction environment.
-
-
Ligand Addition: Add Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 eq).
-
Causality: TBTA encapsulates the Cu(I) center, protecting it from oxidation and disproportionation in the aqueous environment, thereby maintaining catalytic turnover and preventing the formation of unreactive Cu(II) species.
-
-
Catalyst Generation: Add aqueous CuSO₄·5H₂O (0.1 eq) followed immediately by freshly prepared sodium ascorbate (0.2 eq).
-
Causality: Ascorbate acts as a mild reducing agent, generating the active Cu(I) species in situ from the bench-stable Cu(II) salt, initiating the cycloaddition.
-
-
Isolation: Stir at room temperature for 12 hours. Extract the product using ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography (DCM/MeOH gradient).
Fig 2. Modular synthesis workflow of triazole-based SphK inhibitors.
Protocol B: In Vitro SphK1 Luminescence Inhibition Assay
To validate the mechanism of action, a self-validating luminescence assay is utilized to quantify ATP depletion.
-
Micelle Formulation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl₂, 0.5 mM EGTA, and 0.1% Triton X-100.
-
Causality: Endogenous sphingosine is highly hydrophobic; Triton X-100 forms mixed micelles, presenting the lipid substrate to the kinase in a physiologically relevant, soluble state without denaturing the enzyme.
-
-
Enzyme Pre-incubation: Incubate recombinant human SphK1 (10 ng/well) with varying concentrations of the synthesized triazole inhibitor for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µM D-erythro-sphingosine and 1 µM ATP to initiate the phosphorylation cascade.
-
Causality: The ATP concentration is intentionally kept near its Michaelis constant ( Km ) to ensure the assay remains highly sensitive to competitive binding dynamics[3].
-
-
Quantification: After 30 minutes, terminate the reaction by adding an equal volume of Kinase-Glo® reagent. Read the luminescence after 10 minutes.
-
Causality: The luciferase-based reagent consumes residual ATP to generate light. High luminescence indicates low ATP consumption by the kinase, directly correlating to successful enzymatic inhibition.
-
Sources
- 1. journals.biologists.com [journals.biologists.com]
- 2. Fluorinated triazole-containing sphingosine analogues. Syntheses and in vitro evaluation as SPHK inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01867G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Advanced CuAAC Bioconjugation Protocols Utilizing (2R)-2-aminohept-6-yn-1-ol Hydrochloride
Executive Summary
The development of highly specific, bioorthogonal conjugation strategies is a cornerstone of modern drug development, peptidomimetic synthesis, and lipidomics. (2R)-2-aminohept-6-yn-1-ol hydrochloride (CAS: 1286330-05-9) is a versatile, bifunctional building block featuring a chiral 1,2-aminoalcohol moiety and a terminal alkyne. This application note provides a comprehensive, self-validating protocol for incorporating this molecule into biological targets and subsequently executing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Designed for researchers and application scientists, this guide emphasizes the mechanistic causality behind each experimental condition to ensure high-yield, degradation-free bioconjugation.
Mechanistic Rationale & Molecular Advantages
The Role of (2R)-2-aminohept-6-yn-1-ol
The structural architecture of (2R)-2-aminohept-6-yn-1-ol provides two distinct chemical environments:
-
The Chiral Amino Alcohol: The (2R) stereocenter and the 1,2-aminoalcohol motif mimic the backbone of native sphingoid bases and allow for stereospecific incorporation into peptide C-termini or lipid headgroups via standard amide coupling (e.g., EDC/NHS).
-
The Terminal Alkyne: Once incorporated, the 7-carbon chain extends the terminal alkyne away from the steric bulk of the target molecule, providing an accessible, bioorthogonal handle for click chemistry.
CuAAC Catalysis and Protection (Causality)
The CuAAC reaction relies on copper in the +1 oxidation state to catalyze the 1,3-dipolar cycloaddition between the terminal alkyne and an azide-functionalized probe. However, naked Cu(I) is thermodynamically unstable, prone to disproportionation, and rapidly reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS). These ROS can cleave peptide backbones and oxidize sensitive amino acid side chains (e.g., methionine, cysteine, histidine).
To mitigate this, our protocol employs THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand. As detailed in the landmark study, THPTA tightly coordinates Cu(I), blocking its bioavailability and preventing ROS-mediated damage while maintaining exceptional catalytic efficacy. Sodium ascorbate is utilized as a mild reducing agent to continuously regenerate Cu(I) from a stable Cu(II) source in situ.
Experimental Workflow
The following diagram illustrates the logical progression from target functionalization to the final CuAAC bioconjugation.
Fig 1. Workflow of target functionalization and CuAAC bioconjugation using the alkyne handle.
Phase I: Target Functionalization (Pre-Click)
Before the click reaction can occur, the (2R)-2-aminohept-6-yn-1-ol handle must be conjugated to the target molecule.
-
Methodology: For a target containing a free carboxylic acid (e.g., a peptide C-terminus), dissolve the target and 1.2 equivalents of (2R)-2-aminohept-6-yn-1-ol hydrochloride in anhydrous DMF. Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 2 hours.
-
Purification: Purify the alkyne-functionalized intermediate via preparative HPLC to remove unreacted amines, which could otherwise interfere with downstream biological assays.
Phase II: Core Protocol - CuAAC Bioconjugation
This protocol is optimized for aqueous or semi-aqueous environments, ensuring the structural integrity of complex biomolecules, a standard practice heavily utilized in the development of targeted therapeutics (see ).
Materials & Reagent Preparation
-
Alkyne-Functionalized Target: 1 mM stock in water or DMSO.
-
Azide-Functionalized Probe: 1 mM stock (e.g., fluorophore, PEG, or drug payload).
-
CuSO₄ Pentahydrate: 20 mM stock in deionized water.
-
THPTA Ligand: 100 mM stock in deionized water.
-
Sodium Ascorbate: 300 mM stock in deionized water. (Critical: Must be prepared immediately before use, as it rapidly oxidizes in air).
-
Reaction Buffer: PBS (pH 7.4) or 100 mM Sodium Phosphate buffer.
Step-by-Step Methodology
-
Pre-complexation of the Catalyst: In a clean 1.5 mL microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 100 mM THPTA. Vortex briefly and incubate at room temperature for 5 minutes.
-
Causality: Pre-complexing the copper with the ligand before introducing it to the biological sample is mandatory. It prevents free Cu(II) from binding non-specifically to electron-rich domains of the target molecule, which causes irreversible precipitation.
-
-
Substrate Assembly: In the main reaction vial, combine 50 µL of the Alkyne-Functionalized Target (final concentration ~50 µM) with 100 µL of Reaction Buffer. Add 15 µL of the Azide-Functionalized Probe (approx. 3 molar equivalents relative to the alkyne).
-
Catalyst Addition: Transfer 15 µL of the pre-formed CuSO₄/THPTA complex to the main reaction vial. Mix by gentle pipetting.
-
Reaction Initiation: Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate solution to the mixture.
-
Causality: Ascorbate acts as the trigger, reducing Cu(II) to the catalytically active Cu(I). Adding it last ensures that the reduction occurs only when all substrates and protective ligands are perfectly aligned, preventing premature catalyst burnout.
-
-
Incubation: Cap the vial tightly to minimize oxygen exposure. Incubate at room temperature for 60 minutes on a slow rotisserie. Protect from light if the azide probe is photosensitive.
Optimization & Quantitative Parameters
To assist in scaling and troubleshooting, the following table summarizes the quantitative boundaries of the CuAAC reaction components and their mechanistic rationale.
| Parameter | Recommended Range | Causal Rationale | Expected Outcome |
| CuSO₄ Concentration | 50 µM – 250 µM | Provides the catalytic metal center. Excessive amounts lead to protein precipitation and ROS generation. | Optimal triazole formation without target degradation. |
| THPTA : Cu Molar Ratio | 2:1 to 5:1 | Coordinates Cu(I) to block bioavailability and prevent oxidative damage to sensitive biomolecules. | Complete protection of peptide/lipid structural integrity. |
| Sodium Ascorbate | 10 – 40 equivalents (vs Cu) | Reduces Cu(II) to the active Cu(I) state. Excess compensates for ambient oxygen during the reaction. | Sustained catalytic turnover and high yield. |
| Azide : Alkyne Ratio | 1.5:1 to 5:1 | A slight excess of the azide probe drives the bimolecular reaction to thermodynamic completion. | >95% conversion of the alkyne-functionalized target. |
| Reaction Time | 30 – 120 minutes | Allows sufficient time for cycloaddition. Prolonged exposure in aqueous buffers may risk hydrolysis. | Maximum bioconjugate yield with minimal side products. |
Self-Validation & Quality Control
A scientifically rigorous protocol must be self-validating. To confirm that the observed conjugation is strictly the result of the CuAAC mechanism and not an artifact of non-specific binding or Michael addition, the following controls and analyses must be executed alongside the primary reaction:
-
Negative Control 1 (Catalyst Omission): Execute the exact protocol but replace the CuSO₄/THPTA complex with an equal volume of water.
-
Validation Check: LC-MS or SDS-PAGE should reveal zero conjugate formation. This proves the linkage is strictly copper-dependent.
-
-
Negative Control 2 (Target Specificity): React the unmodified native target molecule (lacking the (2R)-2-aminohept-6-yn-1-ol handle) with the azide probe and the full catalyst system.
-
Validation Check: Ensures the azide does not cross-react with endogenous functional groups (e.g., free thiols on cysteines).
-
-
Analytical Readout: Analyze the completed primary reaction via High-Resolution Mass Spectrometry (HRMS). The expected mass of the product must exactly equal the sum of the Alkyne-Functionalized Target and the Azide Probe, confirming the 100% atom-economical nature of the cycloaddition.
References
Application Notes and Protocols: (2R)-2-Aminohept-6-yn-1-ol Hydrochloride as a Bifunctional Chiral Building Block
Executive Summary
(2R)-2-Aminohept-6-yn-1-ol hydrochloride (CAS: 1286330-05-9), also known as (R)-bishomopropargylglycinol hydrochloride, is a highly versatile, trifunctional chiral building block. It features an enantiomerically pure 1,2-amino alcohol motif coupled with a terminal alkyne, separated by a flexible aliphatic spacer. This unique structural topology bridges two distinct pillars of modern organic chemistry: asymmetric catalysis (via the chiral amino alcohol) and chemical biology/bioconjugation (via the bioorthogonal terminal alkyne).
This guide provides authoritative, field-proven protocols for utilizing this molecule in the synthesis of immobilizable chiral ligands and site-specific peptidomimetics, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Chemical Properties
To effectively utilize (2R)-2-aminohept-6-yn-1-ol hydrochloride, one must understand the distinct reactivity profiles of its functional groups:
-
The (2R)-1,2-Amino Alcohol Core: This motif is a privileged scaffold in asymmetric synthesis. The adjacent amino and hydroxyl groups can undergo condensation with nitriles or carboxylic acids to form chiral oxazolines [1]. When coordinated to transition metals (e.g., Cu, Zn, Pd), the steric bulk at the C2 position directs the stereochemical outcome of incoming substrates.
-
The Terminal Alkyne (C6-C7): The alkyne serves as a bioorthogonal handle. Under Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions, it reacts with azides to form stable 1,4-disubstituted 1,2,3-triazoles [2].
-
The Aliphatic Spacer (C3-C5): The four-carbon chain between the chiral center and the alkyne is critical. It provides sufficient flexibility and distance to ensure that bulky azide-fluorophores or solid-support matrices do not sterically hinder the chiral pocket during catalysis or biological target binding.
Application Workflow 1: Synthesis of Alkyne-Tethered Chiral Oxazoline Ligands
Concept and Causality
Chiral oxazolines are ubiquitous ligands in asymmetric catalysis. By condensing (2R)-2-aminohept-6-yn-1-ol with a nitrile, you generate a chiral oxazoline that retains a terminal alkyne tail. This alkyne can subsequently be "clicked" onto an azide-functionalized polymer resin, creating a recyclable, solid-supported chiral catalyst [3].
We employ Zinc Chloride ( ZnCl2 ) or Zinc Triflate ( Zn(OTf)2 ) as a Lewis acid catalyst. The Zn2+ ion coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the primary amine of the amino alcohol, followed by intramolecular cyclization via the hydroxyl group and subsequent elimination of ammonia [4].
Experimental Protocol: One-Pot Condensation
Note: The hydrochloride salt of the amino alcohol must be neutralized in situ.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add (2R)-2-aminohept-6-yn-1-ol hydrochloride (1.0 mmol) and anhydrous chlorobenzene (5.0 mL).
-
Neutralization: Add triethylamine (1.1 mmol) dropwise and stir for 15 minutes at room temperature to liberate the free base.
-
Activation: Add the desired nitrile (e.g., benzonitrile, 1.2 mmol) followed by anhydrous ZnCl2 (0.1 mmol, 10 mol%). Causality: Catalytic zinc is sufficient; stoichiometric amounts can lead to undesired stable zinc-oxazoline complexes that are difficult to dissociate during workup.
-
Cyclization: Equip the flask with a reflux condenser and heat to 130 °C for 24–36 hours. Monitor via TLC (DCM:MeOH 95:5) until the amino alcohol is consumed.
-
Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and wash with saturated aqueous NaHCO3 (10 mL) to remove zinc salts. Extract the aqueous layer with DCM ( 2×10 mL).
-
Purification: Dry the combined organic layers over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes:EtOAc gradient) to yield the alkyne-tethered chiral oxazoline.
Workflow Visualization
Caption: Workflow for the one-pot synthesis of alkyne-tethered chiral oxazolines and subsequent immobilization.
Application Workflow 2: Peptidomimetics and Site-Specific Bioconjugation
Concept and Causality
In drug development, peptides often suffer from poor pharmacokinetic profiles. Incorporating unnatural alkynyl amino alcohols at the C-terminus of a peptide provides resistance to carboxypeptidases and introduces a bioorthogonal handle for fluorescent labeling or macrocyclization (peptide stapling) [5].
For the CuAAC bioconjugation, we utilize CuSO4 reduced in situ by sodium ascorbate to generate the active catalytic Cu(I) species. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is added as an accelerating ligand. Causality: THPTA encapsulates the Cu(I) ion, preventing its disproportionation and protecting the peptide backbone from reactive oxygen species (ROS) generated by free copper in aqueous media [2].
Experimental Protocol: CuAAC Bioconjugation
-
Peptide Preparation: Dissolve the purified peptide containing the C-terminal (2R)-2-aminohept-6-yn-1-ol modification (100 µM final concentration) in 100 mM sodium phosphate buffer (pH 7.4).
-
Azide Addition: Add the azide-functionalized payload (e.g., Azide-Fluor 488) to a final concentration of 150 µM (1.5 equivalents).
-
Catalyst Complex Pre-formation: In a separate microcentrifuge tube, mix CuSO4 (final reaction concentration 50 µM) with THPTA ligand (final reaction concentration 250 µM). Causality: Pre-mixing ensures the Cu(I) is immediately coordinated upon reduction, maximizing catalyst lifespan.
-
Reduction: Add sodium ascorbate (final reaction concentration 2.5 mM) to the Copper-THPTA mixture. The solution will briefly turn blue, then clear as Cu(II) reduces to Cu(I) .
-
Reaction: Transfer the active catalyst complex to the peptide/azide solution. Vortex gently and incubate at room temperature in the dark for 1–2 hours.
-
Quenching & Purification: Quench the reaction by adding EDTA (5 mM) to chelate the copper. Purify the labeled bioconjugate via RP-HPLC using a C18 column.
Workflow Visualization
Caption: Pathway for incorporating the chiral alkynyl amino alcohol into peptides for site-specific fluorescent labeling.
Quantitative Data Presentation
The following table summarizes the expected reaction parameters, yields, and stereochemical retention for the transformations utilizing (2R)-2-aminohept-6-yn-1-ol hydrochloride and analogous long-chain alkynyl amino alcohols.
| Transformation | Reagents / Catalyst | Solvent / Temp | Reaction Time | Expected Yield | Enantiomeric Excess (ee) |
| Oxazoline Synthesis | Nitrile (1.2 eq), ZnCl2 (10 mol%), TEA | Chlorobenzene, 130 °C | 24 - 36 h | 75 - 85% | >98% (Retention) |
| CuAAC Bioconjugation | Azide (1.5 eq), CuSO4 / THPTA / NaAsc | Phosphate Buffer, 25 °C | 1 - 2 h | >90% (Conversion) | N/A (Stereocenter unaffected) |
| Sonogashira Coupling | Aryl Halide, Pd(PPh3)4 , CuI, TEA | DMF, 60 °C | 12 h | 60 - 80% | >98% (Retention) |
| N-Boc Protection | Boc2O (1.1 eq), TEA (2.0 eq) | DCM, 25 °C | 4 h | >95% | >98% (Retention) |
References
-
Site-Specific Modification of Candida antarctica Lipase B via Residue-Specific Incorporation of a Non-Canonical Amino Acid. Bioconjugate Chemistry - ACS Publications. Available at:[Link]
-
Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. ResearchGate (Synlett). Available at:[Link]
-
Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing). Available at:[Link]
Advanced Bioconjugation Strategies Utilizing (2R)-2-Aminohept-6-yn-1-ol: A Dual-Functional Chiral Probe
Executive Summary
In the rapidly evolving landscape of chemical biology and drug development, the demand for compact, multi-functional building blocks is at an all-time high. (2R)-2-aminohept-6-yn-1-ol —also known as (R)-bishomopropargylglycinol—emerges as a highly versatile, dual-functional chiral probe. Structurally, it is a 7-carbon aliphatic chain featuring two distinct reactive poles: a terminal alkyne at C6-C7 and a chiral 1,2-amino alcohol moiety at C1-C2.
This unique structural profile enables orthogonal, site-specific bioconjugation. Researchers can leverage the terminal alkyne for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1], while simultaneously or sequentially utilizing the 1,2-amino alcohol for periodate-mediated oxidative cleavage and subsequent oxime ligation[2]. This application note provides a comprehensive, causality-driven guide to mastering these orthogonal bioconjugation workflows.
Mechanistic Insights and Causality
To design self-validating experimental systems, one must understand the thermodynamic and kinetic driving forces behind each reactive handle.
The Alkyne Handle: CuAAC (Click Chemistry)
The terminal alkyne serves as a bioorthogonal reporter. Under Cu(I) catalysis, it reacts with azides to form a stable 1,4-disubstituted 1,2,3-triazole.
-
Causality of Bioorthogonality: Neither terminal alkynes nor azides exist in endogenous biological systems. This absence ensures that conjugation occurs with absolute regiospecificity, without cross-reactivity with cellular nucleophiles or electrophiles[1].
-
Causality of Stability: The resulting triazole ring is aromatic and chemically inert to hydrolysis, oxidation, and reduction, making it an ideal linkage for in vivo tracking and therapeutic payload delivery[3].
The 1,2-Amino Alcohol Handle: Oxidative Cleavage & Oxime Ligation
The vicinal amino alcohol is highly susceptible to mild oxidation by sodium metaperiodate ( NaIO4 ).
-
Causality of Cleavage: Periodate specifically coordinates to the vicinal heteroatoms (the C1 hydroxyl and C2 amine), forming a cyclic intermediate that collapses to cleave the C1-C2 carbon bond. This releases formaldehyde and generates an α -alkynyl aldehyde (specifically, a 5-hexynal derivative)[2].
-
Causality of Aniline Catalysis: The newly formed aldehyde can be trapped by an aminooxy-functionalized probe to form an oxime bond. However, uncatalyzed oxime formation is slow at neutral pH. The addition of aniline acts as a nucleophilic catalyst, rapidly forming a reactive Schiff base intermediate that accelerates oxime formation by orders of magnitude, enabling efficient labeling even at micromolar concentrations[4].
Orthogonal bioconjugation pathways of (2R)-2-aminohept-6-yn-1-ol.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quenching steps and specific catalyst formulations ensure that side reactions are minimized and yields are maximized.
Protocol A: Bioorthogonal Labeling via CuAAC
Objective: Conjugate an azide-modified payload (e.g., fluorophore, PEG, or targeting ligand) to the terminal alkyne of (2R)-2-aminohept-6-yn-1-ol.
Reagents:
-
(2R)-2-aminohept-6-yn-1-ol (10 mM stock in DMSO)
-
Azide-functionalized target (10 mM stock in DMSO)
-
CuSO4⋅5H2O (50 mM aqueous stock)
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 50 mM aqueous stock)
-
Sodium Ascorbate (100 mM aqueous stock, must be freshly prepared )
Step-by-Step Methodology:
-
Prepare the Catalyst Complex: In a microcentrifuge tube, mix 20 µL of CuSO4 stock with 40 µL of THPTA stock. Incubate for 5 minutes at room temperature.
-
Causality: Premixing ensures the Cu(II) is fully coordinated by THPTA. This protects the copper from disproportionation and drastically reduces the generation of reactive oxygen species (ROS) when reduced to Cu(I), preserving the integrity of sensitive biological molecules.
-
-
Assemble the Reaction: To 820 µL of reaction buffer (e.g., PBS, pH 7.4), add 10 µL of the (2R)-2-aminohept-6-yn-1-ol stock (final conc. 100 µM) and 10 µL of the Azide-target stock (final conc. 100 µM).
-
Add Catalyst: Add 60 µL of the pre-formed CuSO4 /THPTA complex to the reaction mixture.
-
Initiate Reduction: Add 40 µL of the freshly prepared Sodium Ascorbate stock (final conc. 4 mM).
-
Causality: Ascorbate acts as a mild reducing agent, converting the inactive Cu(II) complex into the catalytically active Cu(I) species in situ.
-
-
Incubation: Vortex gently and incubate for 1–2 hours at room temperature in the dark.
-
Purification: Purify the resulting triazole conjugate via RP-HPLC or solid-phase extraction (SPE) depending on the payload's properties.
Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Protocol B: Periodate Cleavage and Aniline-Catalyzed Oxime Ligation
Objective: Convert the 1,2-amino alcohol moiety into an aldehyde and conjugate it to an aminooxy-functionalized probe.
Reagents:
-
Sodium Metaperiodate ( NaIO4 , 100 mM aqueous stock, freshly prepared)
-
Glycerol (1 M aqueous stock)
-
Aminooxy-functionalized probe (10 mM stock)
-
Aniline (1 M stock in slightly acidic buffer, pH 6.0)
Step-by-Step Methodology:
-
Oxidation: Dissolve the (2R)-2-aminohept-6-yn-1-ol containing complex in PBS (pH 7.4). Add NaIO4 to a final concentration of 1 mM.
-
Controlled Cleavage: Incubate the mixture on ice for 30 minutes in the dark.
-
Causality: Maintaining a low temperature (0-4°C) and a short incubation time ensures that oxidation is strictly limited to the vicinal amino alcohol, preventing the over-oxidation of other potentially sensitive moieties (e.g., methionines if conjugated to a peptide)[2].
-
-
Quenching (Critical Step): Add Glycerol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.
-
Causality: Glycerol contains a 1,2-diol that rapidly reacts with and consumes any residual unreacted NaIO4 . If not quenched, residual periodate will oxidize and destroy the aminooxy probe added in the next step.
-
-
Ligation Setup: Add the Aminooxy-probe to a final concentration of 100 µM.
-
Catalysis: Add the Aniline stock to achieve a final concentration of 10–50 mM. Adjust the pH to 6.5–7.0 if necessary.
-
Causality: Aniline rapidly forms a Schiff base with the newly generated aldehyde. This intermediate is highly electrophilic and undergoes rapid transimination with the aminooxy probe, driving the reaction to completion in a fraction of the uncatalyzed time[4].
-
-
Incubation & Purification: Incubate for 1–2 hours at room temperature, followed by appropriate chromatographic purification.
Quantitative Data Summary
The table below summarizes the operational parameters and performance metrics of the two orthogonal bioconjugation strategies utilizing (2R)-2-aminohept-6-yn-1-ol.
| Parameter | CuAAC (Click Chemistry) | Periodate Oxidation & Oxime Ligation |
| Reactive Handle | Terminal Alkyne (C6-C7) | 1,2-Amino Alcohol (C1-C2) |
| Target Functional Group | Azide ( −N3 ) | Aminooxy ( −O−NH2 ) |
| Primary Catalyst | Cu(I) (via CuSO4 / Ascorbate) | Aniline (Nucleophilic Catalyst) |
| Optimal pH Range | 7.0 - 8.0 | 6.0 - 7.0 |
| Typical Reaction Time | 1 - 2 hours | 1 - 2 hours (Aniline accelerated) |
| Linkage Stability | Extremely High (Irreversible Triazole) | High (Covalent Oxime Bond) |
| Bioorthogonality | Absolute (No endogenous alkynes/azides) | High (Requires prior specific oxidation) |
| Byproducts | None (Atom-economical) | Formaldehyde (during cleavage step) |
References
- Source: PubMed Central (PMC)
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)
- Source: PubMed Central (PMC)
- High-efficiency Labeling of Sialylated Glycoproteins on Living Cells Source: PubMed - NIH URL
Sources
Application Note: Stereoselective Synthesis and Derivatization of Sphingolipid Analogs from (2R)-2-Aminohept-6-yn-1-ol
Introduction & Mechanistic Rationale
Sphingolipids are critical structural components of cell membranes and potent bioactive signaling molecules. The synthesis of structurally defined sphingolipid analogs—such as 3-deoxysphingolipids and alkyne-tagged probes—is essential for elucidating their metabolic routing and their roles in pathologies like Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)[1].
The chiral synthon (2R)-2-aminohept-6-yn-1-ol (also known as (R)-bishomopropargylglycinol) serves as an exceptionally versatile building block for these analogs.
Expertise & Experience: The Stereochemical Priority Swap Natural D-erythro-sphingosine possesses a (2S, 3R) configuration. In the natural molecule, the C3 hydroxyl group gives the C3 carbon higher Cahn-Ingold-Prelog (CIP) priority than the C1 hydroxymethyl group. However, in (2R)-2-aminohept-6-yn-1-ol, the absence of the C3 hydroxyl means the C1 hydroxymethyl group takes priority over the C3 alkyl chain. Consequently, to maintain the exact 3D spatial orientation of the natural D-erythro amine, the absolute configuration of this precursor must be (2R)[2]. This makes it the perfect precursor for synthesizing bio-mimetic 3-deoxy analogs.
Furthermore, the terminal alkyne provides a dual-purpose handle: it can undergo chain elongation via strong-base alkylation to form the hydrophobic tail[3], or it can be directly utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate clickable metabolic probes[4].
Synthetic Workflows & Protocols
Workflow A: Synthesis of 3-Deoxy-6,7-trans-Sphingosine Analogs
This workflow describes the conversion of the 7-carbon precursor into an 18-carbon 3-deoxy-sphingolipid analog.
Protocol 1: N,O-Protection of the Headgroup Causality: The primary amine and primary alcohol must be protected to prevent competitive N-alkylation and O-alkylation during the subsequent strong-base deprotonation of the terminal alkyne.
-
Dissolve (2R)-2-aminohept-6-yn-1-ol (1.0 eq) in anhydrous CH₂Cl₂.
-
Add triethylamine (Et₃N, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 h at room temperature. (Self-Validation: Monitor by TLC using Ninhydrin stain; the primary amine spot will disappear).
-
Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude N-Boc intermediate in anhydrous DMF. Add imidazole (2.0 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). Stir for 12 h.
-
Extract with diethyl ether, wash with brine, and purify via silica gel chromatography to yield the N-Boc, O-TBS protected alkyne.
Protocol 2: Alkyne Alkylation (Chain Extension) Causality: Lithium acetylides are potent nucleophiles. Using n-BuLi generates the acetylide, which readily undergoes SN2 substitution with a primary alkyl bromide to establish the 18-carbon sphingoid backbone.
-
Dissolve the protected alkyne (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Dropwise add n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes). Stir for 30 min to ensure complete deprotonation.
-
Add 1-bromoundecane (1.2 eq) and a catalytic amount of DMPU (to enhance nucleophilicity).
-
Gradually warm to room temperature and stir for 16 h.
-
Quench with saturated aqueous NH₄Cl. Extract with EtOAc and purify via chromatography to isolate the internal alkyne.
Protocol 3: Stereoselective trans-Reduction Causality: Natural sphingolipids contain a trans (E) double bond, which is critical for their biophysical packing in lipid rafts. While Lindlar catalyst yields cis alkenes, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) provides strict trans stereoselectivity via a cyclic organoaluminum intermediate[3].
-
Dissolve the internal alkyne (1.0 eq) in anhydrous toluene. Cool to 0°C.
-
Slowly add Red-Al (60% in toluene, 3.0 eq).
-
Reflux the mixture at 110°C for 4 h.
-
Cool to 0°C and carefully quench with 1M NaOH (Caution: vigorous hydrogen evolution).
-
Extract with diethyl ether, dry, and concentrate to yield the trans-alkene intermediate.
Protocol 4: Global Deprotection
-
Dissolve the intermediate in THF. Add TBAF (1.0 M in THF, 1.5 eq) and stir for 2 h to remove the TBS group.
-
Concentrate, then dissolve in CH₂Cl₂/TFA (4:1 v/v) and stir for 1 h to remove the Boc group.
-
Evaporate solvents and purify via reverse-phase C18 chromatography to yield pure (2R, 6E)-2-aminooctadec-6-en-1-ol (3-Deoxy-6,7-dehydro-sphinganine).
Workflow B: Generation of Clickable Fluorescent Probes
Causality: By skipping chain elongation, the terminal alkyne of the precursor can be directly conjugated to fluorophores, creating a short-chain, water-soluble probe for tracking lysosomal and Golgi lipid trafficking[4].
Protocol 5: CuAAC Click Reaction
-
Incubate cultured cells with the N-acylated derivative of (2R)-2-aminohept-6-yn-1-ol.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Prepare Click Master Mix: 100 mM Tris buffer (pH 8.5), 1 mM CuSO₄, 10 µM Alexa Fluor 488-Azide, and 10 mM Sodium Ascorbate (added last to initiate Cu(I) formation).
-
Incubate cells with the Master Mix for 30 min at room temperature in the dark.
-
Wash extensively with PBS and image via confocal microscopy.
Quantitative Data & Reaction Parameters
| Reaction Step | Reagents & Conditions | Intermediates / Products | Typical Yield | Analytical Validation |
| N-Protection | Boc₂O, Et₃N, CH₂Cl₂, 4h, RT | N-Boc-amino alcohol | 92% | Ninhydrin negative |
| O-Protection | TBSCl, Imidazole, DMF, 12h, RT | N-Boc, O-TBS protected alkyne | 88% | ESI-MS [M+H]⁺ shift |
| Chain Elongation | n-BuLi, 1-bromoundecane, THF, -78°C to RT | Protected internal alkyne | 75% | Disappearance of terminal ≡C-H (IR: ~3300 cm⁻¹) |
| Stereoselective Reduction | Red-Al, Toluene, 110°C, 4h | Protected trans-alkene | 82% | ¹H-NMR: trans alkene protons (J ≈ 15 Hz) |
| Global Deprotection | 1. TBAF/THF 2. TFA/CH₂Cl₂ | 3-Deoxy-6,7-dehydro-sphinganine | 85% | LC-MS & Ninhydrin positive |
Visualizations
Synthetic workflow for 3-deoxy-sphingolipid analogs from (2R)-2-aminohept-6-yn-1-ol.
Workflow for tracking alkyne-tagged sphingolipid analogs via CuAAC click chemistry.
References
-
[4] Synthesis and metabolic fate of bifunctional sphingosine (pacSph, 8). ResearchGate. 4
-
[2] A Synthesis of d-erythro- and l-threo-Sphingosine and Sphinganine Diastereomers via the Biomimetic Precursor 3-Ketosphinganine. The Journal of Organic Chemistry - ACS Publications. 2
-
[3] Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. 3
-
[1] Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. PMC - NIH. 1
Sources
fluorescent labeling of proteins using (2R)-2-aminohept-6-yn-1-ol hydrochloride
[label="Alkyne-Functionalized"
Workflow for two-step site-specific protein labeling using mTGase and CuAAC click chemistry.
Quantitative Data: Substrate Comparison
The structural advantages of (2R)-2-aminohept-6-yn-1-ol translate directly into measurable improvements in labeling efficiency and protein recovery compared to legacy linkers.
Table 1: Quantitative Comparison of Alkyne-Amine Substrates for mTGase Labeling
| Parameter | Propargylamine | (2R)-2-aminohept-6-yn-1-ol |
| Aliphatic Spacer Length | 1 carbon | 5 carbons (Lysine mimic) |
| Hydrophilic Modifier | None | C1-Hydroxyl |
| Molar Excess Required | 100x - 200x | 20x - 50x |
| mTGase Labeling Efficiency (4h) | ~65% | >95% |
| Protein Aggregation Propensity | High (Hydrophobic patch) | Low (Solubility maintained) |
| Post-Reaction Protein Recovery | ~70% | >90% |
Step-by-Step Methodologies
Protocol 1: mTGase-Mediated Alkyne Functionalization
This step covalently attaches the alkyne handle to the target protein. It is a self-validating system: if the protein lacks an accessible glutamine, no transamidation will occur, preventing off-target background noise.
Reagents Required:
-
Target Protein (1–5 mg/mL in PBS, pH 7.2)
-
(2R)-2-aminohept-6-yn-1-ol hydrochloride (100 mM stock in ddH2O )
-
Microbial Transglutaminase (mTGase, Streptomyces mobaraensis, 10 U/mg)
Procedure:
-
Preparation: Dilute the target protein to a final concentration of 2 mg/mL (approx. 40 µM for a 50 kDa protein) in PBS (pH 7.2). Ensure the buffer is free of primary amines (e.g., Tris or glycine), which will competitively inhibit the reaction.
-
Substrate Addition: Add (2R)-2-aminohept-6-yn-1-ol to a final concentration of 2 mM.
-
Causality: A 50-fold molar excess of the amine is critical to drive the transamidation reaction forward and kinetically outcompete water, thereby preventing the irreversible deamidation of the target glutamine to glutamic acid[1].
-
-
Enzyme Addition: Add mTGase to a final concentration of 1 U per mg of target protein.
-
Incubation: Incubate the mixture at 37°C for 4 hours, or overnight at 4°C for thermally sensitive proteins.
-
Purification: Remove unreacted alkyne and mTGase using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS.
Protocol 2: Chelation-Assisted CuAAC Fluorescent Labeling
This step utilizes the bioorthogonal alkyne to attach the fluorophore. The protocol is heavily optimized to protect the protein backbone from reactive oxygen species (ROS) generated by copper cycling.
Reagents Required:
-
Alkyne-functionalized Protein (from Protocol 1)
-
Azide-Fluorophore (e.g., Alexa Fluor 488-Azide, 10 mM stock in DMSO)
-
CuSO4 (100 mM in ddH2O )
-
THPTA Ligand (500 mM in ddH2O )
-
Sodium Ascorbate (100 mM in ddH2O , must be prepared fresh )
-
Aminoguanidine hydrochloride (100 mM in ddH2O )
Procedure:
-
Catalyst Premixing (Critical Step): In a separate microcentrifuge tube, mix 1 µL of 100 mM CuSO4 with 5 µL of 500 mM THPTA. Incubate for 5 minutes at room temperature.
-
Reaction Assembly: To 100 µL of the alkyne-protein solution (approx. 2 mg/mL), add 3 µL of the Azide-Fluorophore stock (final concentration ~300 µM).
-
Degassing: Gently bubble argon or nitrogen gas through the solution for 30 seconds.
-
Causality: Oxygen rapidly oxidizes the catalytic Cu(I) back to inactive Cu(II), which halts the click reaction and generates destructive free radicals[4].
-
-
Initiation: Add 5 µL of the Aminoguanidine stock, followed by 6 µL of the Cu-THPTA premix. Finally, initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate.
-
Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. Aminoguanidine is added to scavenge dehydroascorbate, a reactive byproduct of ascorbate oxidation that can irreversibly crosslink arginine residues on the target protein[4].
-
-
Incubation: Seal the tube and incubate in the dark at room temperature for 1.5 hours with gentle end-over-end rotation.
-
Final Purification: Remove excess dye and copper catalysts using a desalting column or extensive dialysis against PBS until the flow-through is optically clear.
References
- Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins. nih.gov.
- Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry. benchchem.com.
- Site-specific protein labelling and immobilization mediated by microbial transglutaminase. rsc.org.
- Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. lumiprobe.com.
- Detection of transglutaminase activity using click chemistry. nih.gov.
- Biotechnological Applic
Sources
Application Note: Synthesis of Triazole-Linked Peptidomimetics Using (2R)-2-Aminohept-6-yn-1-ol via CuAAC
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Scientific Rationale
Natural peptides possess immense therapeutic potential due to their high specificity and efficacy; however, their clinical application is often severely limited by poor oral bioavailability and rapid proteolytic degradation in vivo[1]. To overcome these pharmacokinetic liabilities, medicinal chemists employ peptidomimetics—molecules designed to mimic the bioactive conformation of peptides while resisting enzymatic cleavage.
A highly effective strategy in peptidomimetic design is the replacement of the labile amide bond with a heterocyclic bioisostere, most notably the 1,4-disubstituted 1,2,3-triazole ring[2]. The triazole ring is an excellent surrogate for the trans-amide bond: it shares a similar planar geometry, possesses a strong dipole moment (mimicking the amide's hydrogen-bond acceptor capacity), and separates the adjacent α-carbons by approximately 3.8 Å, which is nearly identical to the natural trans-peptide bond distance[3]. Furthermore, triazoles are entirely resistant to protease degradation, significantly enhancing the in vivo half-life of the resulting drug candidates[2].
(2R)-2-Aminohept-6-yn-1-ol is a highly versatile, chiral building block for synthesizing these triazole-linked peptidomimetics. It features three critical functional handles:
-
A terminal alkyne for highly regioselective Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[4].
-
A chiral primary amine (derived from D-amino acid stereocenters) that can be protected and later extended via standard peptide coupling.
-
A primary alcohol , which can be utilized for further structural diversification, anchoring, or oxidized to a carboxylic acid to complete a pseudo-dipeptide sequence[5].
Experimental Design & Mechanistic Causality
The synthesis of triazole amide surrogates by a peptidomimetic ligation approach requires N- and C-terminally modified fragments, specifically α-azido acids and α-amino alkynes[4]. The core of this protocol relies on the CuAAC "Click" reaction , which is strictly 1,4-regioselective when catalyzed by Cu(I)[6].
Causality in Reaction Conditions:
-
Catalyst Generation: Cu(I) is notoriously unstable and prone to disproportionation or oxidation to Cu(II), which catalyzes unwanted Glaser homocoupling of the alkynes. Therefore, Cu(I) is generated in situ by reducing Copper(II) sulfate (CuSO₄) with a 2-to-5-fold molar excess of sodium ascorbate[1].
-
Ligand Acceleration: The addition of a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA is critical. These ligands protect the Cu(I) center from dissolved oxygen and significantly accelerate the reaction kinetics in aqueous-organic mixtures[2].
-
Solvent Selection: A 1:1 mixture of tert-butanol (tBuOH) and water is the gold standard[4]. Water is necessary to dissolve the CuSO₄ and sodium ascorbate, while tBuOH solubilizes the hydrophobic protected (2R)-2-aminohept-6-yn-1-ol and the azido-peptide without competing as a nucleophile.
Workflow Visualization
Figure 1: Workflow for the synthesis of triazole-linked peptidomimetics via CuAAC.
Materials and Reagents
| Reagent / Material | Function | Equivalents / Concentration |
| (2R)-2-Aminohept-6-yn-1-ol | Chiral alkyne building block | 1.0 eq |
| Azido-Peptide or Azido-Acid | Azide coupling partner | 1.0 - 1.2 eq |
| Fmoc-OSu | Amine protecting agent | 1.1 eq |
| CuSO₄·5H₂O | Copper source (Pre-catalyst) | 0.05 - 0.1 eq (5-10 mol%) |
| Sodium Ascorbate (NaAsc) | Reducing agent for Cu(II) to Cu(I) | 0.2 - 0.5 eq (20-50 mol%) |
| THPTA or TBTA | Cu(I) stabilizing ligand | 0.05 - 0.1 eq (5-10 mol%) |
| tBuOH / H₂O (1:1 v/v) | Reaction solvent for CuAAC | 0.1 M (relative to alkyne) |
| DIPEA | Base for protection/coupling | 2.0 eq |
Step-by-Step Experimental Protocols
Protocol A: N-Fmoc Protection of (2R)-2-Aminohept-6-yn-1-ol
Note: Protection is mandatory to prevent Cu-coordination by the free amine and to prepare the molecule for subsequent Solid-Phase Peptide Synthesis (SPPS)[4].
-
Dissolution: Dissolve (2R)-2-aminohept-6-yn-1-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃ (0.2 M concentration).
-
Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of 1,4-dioxane dropwise over 15 minutes.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Workup: Acidify the mixture to pH 2-3 using 1 M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield Fmoc-(2R)-2-aminohept-6-yn-1-ol .
Protocol B: Intermolecular CuAAC (Click Reaction)
This self-validating protocol ensures the active Cu(I) species is pre-formed before exposure to the alkyne, minimizing side reactions[2].
-
Preparation of Catalytic Complex: In a small vial, dissolve CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.1 eq) in degassed H₂O. Stir for 5 minutes. A light blue complex will form.
-
Reduction: Add freshly prepared Sodium Ascorbate solution (0.5 eq in H₂O) to the copper-ligand mixture. The solution will briefly turn dark and then clear/colorless, indicating the successful generation of the active Cu(I)-THPTA complex.
-
Reagent Mixing: In a separate round-bottom flask, dissolve Fmoc-(2R)-2-aminohept-6-yn-1-ol (1.0 eq) and the desired Azido-Peptide (1.0 eq) in tBuOH.
-
Initiation: Transfer the aqueous Cu(I) catalytic complex to the tBuOH solution. The final solvent ratio should be 1:1 tBuOH/H₂O at a 0.1 M concentration of the limiting reagent.
-
Reaction: Stir vigorously at room temperature (20–25 °C) for 12–24 hours. Monitor completion via LC-MS or TLC.
-
Quenching & Isolation: Quench the reaction by adding a saturated aqueous solution of EDTA or NH₄Cl to chelate the copper. Extract the product with Dichloromethane (DCM) or EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Post-Click Elongation (SPPS Integration)
Once the triazole pseudo-dipeptide is synthesized and purified, it can be incorporated into longer peptide sequences[6].
-
Immobilization/Coupling: If the primary alcohol of the (2R)-2-aminohept-6-yn-1-ol moiety was oxidized to a carboxylic acid post-click, couple it to a resin-bound peptide's N-terminus using standard coupling reagents (e.g., HATU, DIPEA in DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the Fmoc group from the chiral amine center.
-
Elongation: Continue standard SPPS to complete the peptidomimetic sequence.
Quantitative Data & Optimization Matrix
The following table summarizes optimized conditions for the CuAAC reaction using aliphatic chiral alkynes and azido-peptides, demonstrating the causality between catalyst loading and yield.
| Catalyst System (CuSO₄/NaAsc) | Ligand (mol%) | Solvent System | Temp (°C) | Time (h) | Regioselectivity (1,4 : 1,5) | Isolated Yield (%) |
| 5 mol% / 25 mol% | None | tBuOH/H₂O (1:1) | 25 | 48 | >99:1 | 45% (Sluggish) |
| 5 mol% / 25 mol% | TBTA (5%) | DCM/H₂O (1:1) | 25 | 24 | >99:1 | 72% |
| 10 mol% / 50 mol% | THPTA (10%) | tBuOH/H₂O (1:1) | 25 | 12 | >99:1 | >90% (Optimal) |
| 10 mol% / 50 mol% | THPTA (10%) | DMF | 40 | 12 | >99:1 | 81% |
Note: THPTA is preferred over TBTA in tBuOH/H₂O mixtures due to its superior water solubility, ensuring the Cu(I) remains fully complexed in the aqueous micro-environment.
References
-
Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development Source: National Center for Biotechnology Information (NCBI) URL:[Link][4]
-
1,2,3-Triazoles as Biomimetics in Peptide Science Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]
-
Peptide Conjugation via CuAAC 'Click' Chemistry Source: MDPI Molecules URL:[Link][2]
-
Synthetic strategies of triazolyl containing cyclopeptidomimetics Source: ResearchGate URL:[Link][6]
-
Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids Source: MDPI Molecules URL:[Link][5]
-
1,2,3-Triazoles as Biomimetics in Peptide Science (Extended) Source: ResearchGate URL:[Link][3]
Sources
Technical Support Center: Optimizing the Synthesis of (2R)-2-aminohept-6-yn-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of (2R)-2-aminohept-6-yn-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related chiral amino alcohol compounds. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions for improved yield and purity. The information herein is based on established principles of organic synthesis and field-proven insights.
The synthesis of chiral molecules like (2R)-2-aminohept-6-yn-1-ol hydrochloride demands precision and a deep understanding of the reaction mechanism. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis. Each entry details the potential cause and provides a step-by-step, reasoned solution.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low overall yield in a multi-step synthesis is a common problem that can stem from various stages of the process. Identifying the bottleneck is crucial.
Potential Causes & Solutions:
-
Inefficient Protecting Group Strategy: The bifunctional nature of the starting amino alcohol requires a robust protecting group strategy to prevent side reactions.[1] The stability of the chosen groups throughout the entire sequence is paramount.
-
Amine Protection (e.g., Boc): The tert-Butoxycarbonyl (Boc) group is widely used but can be labile under even mildly acidic conditions. If any subsequent step involves acidic reagents or generates acidic byproducts, premature deprotection can occur, leading to undesired reactions.
-
Hydroxyl Protection: Silyl ethers (e.g., TBDMS, TIPS) are common for protecting alcohols. Incomplete protection will leave the hydroxyl group vulnerable to acylation, oxidation, or acting as a nucleophile.
-
Solution:
-
Verify Protection: After each protection step, confirm complete conversion using TLC and NMR. The appearance of a single, less polar spot on TLC and the disappearance of the N-H or O-H proton signal in NMR are key indicators.
-
Orthogonal Strategy: Employ an orthogonal protecting group strategy. For example, a Boc-protected amine (acid-labile) and a TBDMS-protected alcohol (fluoride-labile) allow for selective deprotection without affecting the other group.[1]
-
-
-
Poor Nucleophilic Substitution (Alkyne Installation): The key C-C bond-forming step, where the alkyne chain is introduced, is often a major point of yield loss.
-
Cause: Incomplete formation of the alkynylide anion, poor leaving group on the amino alcohol backbone, or steric hindrance can all suppress the desired SN2 reaction.
-
Solution:
-
Leaving Group: Convert the primary alcohol of your protected amino acid derivative into a better leaving group. A tosylate (Ts) or mesylate (Ms) is superior to a halide in many cases.
-
Alkynylide Generation: Ensure anhydrous conditions and a sufficiently strong base (e.g., n-BuLi, LDA) at low temperatures (-78 °C) to fully deprotonate the terminal alkyne.
-
Solvent: Use a polar aprotic solvent like THF to solvate the lithium cation and enhance the nucleophilicity of the alkynylide.
-
-
-
Suboptimal Deprotection and Salt Formation: The final steps can dramatically impact yield if not handled correctly.
-
Cause: Harsh deprotection conditions can lead to degradation. For the final salt formation, improper pH control or solvent choice can result in incomplete precipitation or an oily product.
-
Solution:
-
Boc Deprotection: Use a carefully controlled amount of HCl in an appropriate solvent like dioxane or diethyl ether. Monitor the reaction closely to avoid prolonged exposure to strong acid.
-
Crystallization: After deprotection and workup, use a solvent system where the hydrochloride salt is insoluble. A common choice is to add ethereal HCl to a solution of the free amine in a non-polar solvent like diethyl ether or a mixture of isopropanol and ether to induce clean precipitation.
-
-
Troubleshooting Workflow: Low Overall Yield
Here is a logical workflow to diagnose the source of low yield.
Caption: A decision tree for troubleshooting low reaction yield.
Question 2: I am observing significant diastereomeric impurities. How can I improve the stereochemical purity?
Maintaining the (2R) configuration is critical. Formation of the (2S) diastereomer suggests racemization at the chiral center.
Potential Causes & Solutions:
-
Racemization During Activation of the Carboxyl Group (if starting from an amino acid): If your synthesis starts from (R)-serine, for example, activating the carboxyl group to form an acid chloride or using certain coupling reagents can lead to epimerization via an oxazolone intermediate, especially in the presence of a base.[2]
-
Solution:
-
Reduce the ester to the alcohol before modifying the amine, or use coupling reagents known to suppress racemization, such as COMU or HATU, with a non-nucleophilic base like DIEA.
-
Keep reaction temperatures low during coupling steps.
-
-
-
Base-Induced Epimerization: The α-proton to a carbonyl or related group can be acidic. Strong bases used in other steps (like alkynylide formation) could potentially cause epimerization if the protecting group strategy is not perfect.
-
Solution: Ensure the α-carbon is not adjacent to an activating group during steps that require strong bases. A common strategy is to reduce the ester to the alcohol early in the synthesis, which removes the acidic α-proton.
-
-
Chiral Starting Material Purity: The issue may originate from the starting material itself.
-
Solution: Always verify the enantiomeric excess (ee) of your chiral starting material using a suitable analytical method, such as chiral HPLC, before beginning the synthesis.[3]
-
Question 3: How can I minimize the formation of side products, such as homo-coupled alkyne or cyclized species?
Side products complicate purification and reduce the yield of the desired compound.
Potential Causes & Solutions:
-
Alkyne Homo-coupling (Glaser coupling): This occurs when the alkynylide anion is oxidized, often by trace oxygen, leading to the formation of a diyne.
-
Solution:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction. This involves using Schlenk techniques or a glovebox, and degassing solvents (e.g., by freeze-pump-thaw cycles or sparging with argon).[4]
-
Reagent Purity: Use high-purity reagents to avoid metal contaminants that can catalyze this side reaction.
-
-
-
Intramolecular Cyclization: If the amine is deprotected prematurely while a leaving group is still present on the carbon chain, intramolecular cyclization can occur, forming a substituted piperidine or pyrrolidine.[5]
-
Solution: This reinforces the need for a robust and orthogonal protecting group strategy. Ensure the amine protecting group is stable to the conditions used for creating and displacing the leaving group on the hydroxyl end. For example, if you are using a tosylate, ensure your amine protecting group (e.g., Cbz) is stable to the tosylation conditions (TsCl, pyridine) and the subsequent SN2 reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting material for this synthesis?
A common and effective strategy is to start from a chiral pool amino acid. (R)-Serine is an excellent choice because it already contains the desired (R) stereochemistry at the C2 position and has the necessary amino and hydroxyl functionalities.
Q2: Which protecting groups are most suitable for the amine and hydroxyl groups?
The choice depends on the planned reaction sequence. A good starting point is:
-
Amine Group: Boc (tert-Butoxycarbonyl) is very common. It is introduced using Boc-anhydride and is easily removed with mild acid (e.g., TFA or HCl).
-
Hydroxyl Group: TBDMS (tert-Butyldimethylsilyl) is a good choice. It is robust to many reaction conditions (e.g., organometallic reagents, mild reductions) and is selectively cleaved with a fluoride source like TBAF.
This combination provides an effective orthogonal protection scheme.[1]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Essential for quickly checking reaction completion and spotting the formation of byproducts.
-
-
Intermediate & Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure at each step.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product and intermediates.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric or diastereomeric purity of the final product.[3]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, like the terminal alkyne C≡C-H stretch (~3300 cm⁻¹) and the N-H stretches of the primary amine (~3400 cm⁻¹).[6]
-
Q4: How should the final hydrochloride salt be purified?
Purification is often best achieved by recrystallization . After the final deprotection and workup to isolate the free amine, dissolve it in a minimal amount of a suitable solvent (like isopropanol) and add a solution of HCl in an anhydrous solvent (like diethyl ether or dioxane) dropwise until precipitation is complete. The resulting solid can then be recrystallized from a solvent system like methanol/ether or ethanol/acetone to achieve high purity.[7][8]
Optimized Experimental Protocol (Example)
This protocol outlines a plausible and robust synthesis route starting from (R)-Serine methyl ester. Note: This is a representative procedure and may require optimization for your specific lab conditions and scale.
Proposed Synthetic Pathway
Caption: Proposed synthesis pathway for (2R)-2-aminohept-6-yn-1-ol hydrochloride.
Step-by-Step Methodology
-
Step 1: N-Boc Protection
-
Dissolve (R)-Serine methyl ester hydrochloride in dichloromethane (DCM).
-
Cool to 0 °C and add triethylamine (TEA) (2.2 eq.).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and purify by column chromatography to yield N-Boc-(R)-serine methyl ester.
-
-
Step 2: Ester Reduction
-
Dissolve the product from Step 1 in anhydrous THF under an argon atmosphere.
-
Cool to 0 °C and add Lithium borohydride (LiBH₄) (1.5 eq.) slowly.
-
Stir at 0 °C for 2 hours, then warm to room temperature and stir for 4 hours.
-
Monitor by TLC. Upon completion, quench carefully with aqueous NH₄Cl, and extract the product. Purify to yield (R)-2-(tert-butoxycarbonylamino)-propane-1,3-diol.
-
-
Step 3: Selective Tosylation of the Primary Alcohol
-
Dissolve the diol from Step 2 in pyridine and cool to 0 °C.
-
Add p-Toluenesulfonyl chloride (TsCl) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C. The steric hindrance of the Boc-protected secondary alcohol favors selective tosylation of the primary alcohol.
-
Stir at 0 °C for 4-6 hours.
-
Work up the reaction by pouring it into ice-water and extracting the product. Purify to yield the primary tosylate.
-
-
Step 4: Alkynylation
-
In a separate flame-dried flask under argon, dissolve 1-pentyne (1.5 eq.) in anhydrous THF.
-
Cool to -78 °C and add n-Butyllithium (n-BuLi) (1.5 eq.) dropwise. Stir for 30 minutes.
-
Add a solution of the tosylate from Step 3 in THF dropwise to the alkynylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.
-
-
Step 5: Deprotection and Salt Formation
-
Dissolve the product from Step 4 in a minimal amount of methanol or isopropanol.
-
Add a 4M solution of HCl in dioxane (3-4 eq.) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the solvent under reduced pressure.
-
Add diethyl ether to precipitate the hydrochloride salt. Filter the solid, wash with cold ether, and dry under vacuum to obtain (2R)-2-aminohept-6-yn-1-ol hydrochloride.
-
Table 1: Key Parameter Optimization
| Parameter | Step | Variable Range | Expected Impact on Yield/Purity |
| Temperature | 4 (Alkynylation) | -78 °C to RT | Low initial temperature is critical to prevent side reactions of n-BuLi. |
| Base | 4 (Alkynylation) | n-BuLi, LDA | n-BuLi is standard; LDA can be used if substrate is base-sensitive. |
| Solvent | All | THF, DCM, Dioxane | Anhydrous, aprotic solvents are crucial for organometallic and protection steps. |
| Equivalents of HCl | 5 (Deprotection) | 2 - 5 eq. | Excess acid ensures complete deprotection and salt formation but can cause degradation if left too long. |
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Veeprho. (n.d.). (1S,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol Hydrochloride. Retrieved from [Link]
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Atherton, E., & Sheppard, R. C. (1985). The synthesis of peptides using amino alcohols as C-terminal protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067.
- Google Patents. (2019). WO2019236557A1 - Process for synthesis and purification of (2r,6r)-hydroxynorketamine.
-
MolPort. (n.d.). (2R)-2-aminohept-6-yn-1-ol hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 6-Heptyn-2-ol, (R)-. Retrieved from [Link]
-
PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]
-
Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Retrieved from [Link]
-
MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2022). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Retrieved from [Link]
-
Veeprho. (n.d.). (1R,2S)-2-amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Retrieved from [Link]
-
PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
MDPI. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved from [Link]
-
ChemRxiv. (2021). Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved from [Link]
-
Beilstein Journals. (2024). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Retrieved from [Link]
-
Sartorius. (2024). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Beilstein Journals. (2023). Total syntheses of highly oxidative Ryania diterpenoids facilitated by innovations in synthetic strategies. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminoheptan-2-ol. Retrieved from [Link]
-
Pure. (2006). 6-aminocapronitrile as an alternative monomer for the nylon 6 synthesis. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 7. WO2019236557A1 - Process for synthesis and purification of (2r,6r)-hydroxynorketamine - Google Patents [patents.google.com]
- 8. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride [mdpi.com]
optimizing purification of (2R)-2-aminohept-6-yn-1-ol hydrochloride by preparative HPLC
Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I frequently encounter challenges with small, highly polar, and "UV-invisible" molecules. (2R)-2-aminohept-6-yn-1-ol hydrochloride perfectly embodies this trifecta of chromatographic difficulty. Because it contains a highly polar amino alcohol motif and lacks a conjugated chromophore, standard reversed-phase (C18) methods with UV detection will inevitably fail.
This technical guide provides a self-validating framework to troubleshoot detection, retention, and peak shape issues during the scale-up purification of this specific compound.
Part 1: Diagnostic Purification Workflow
Before adjusting your pumps or swapping columns, use this logical decision matrix to identify the root cause of your purification failure.
Decision matrix for troubleshooting highly polar aliphatic amino alcohol purification.
Part 2: Troubleshooting Guide & FAQs
Q1: I am injecting my crude mixture, but I see no peaks on the UV chromatogram at 254 nm or 210 nm. Is my compound degrading? Causality & Solution: Your compound is likely intact, but it is "UV-invisible." (2R)-2-aminohept-6-yn-1-ol lacks a conjugated π -system. The terminal alkyne and primary amine only exhibit weak absorbance below 200 nm, where mobile phase solvents heavily interfere and cause baseline drift[1]. Actionable Fix: Shift your detection strategy to universal or mass-based detectors. Direct analysis of underivatized amino alcohols is best achieved using Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD)[1]. If your preparative system is strictly restricted to UV, you must employ pre-column derivatization (e.g., using Fmoc-Cl or OPA) to artificially introduce a chromophore prior to purification[2].
Q2: My compound elutes immediately in the void volume ( t0 ) on a standard C18 preparative column. How do I increase retention? Causality & Solution: The hydrochloride salt of this amino alcohol is exceptionally polar. In standard reversed-phase (RP) chromatography, the highly hydrophobic C18 ligands cannot effectively interact with the hydrophilic hydroxyl and protonated amine groups, leading to zero retention. Actionable Fix: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC operates as an "aqueous normal-phase" system, utilizing a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[4]. Retention in HILIC is driven by the partitioning of your polar analyte into a water-enriched layer immobilized on the stationary phase surface[5].
Q3: I switched to HILIC, but my peak shape is incredibly broad and exhibits severe tailing. How can I sharpen the peak for better fraction collection? Causality & Solution: Severe tailing of primary amines in HILIC is typically caused by secondary electrostatic interactions (ion-exchange) between the positively charged ammonium group of your analyte and negatively charged, unendcapped residual silanols on the silica support[4][5]. Actionable Fix: You must control the mobile phase pH and ionic strength. Add a volatile buffer, such as 10 mM Ammonium Acetate, to the aqueous portion of your mobile phase[5]. The buffer cations ( NH4+ ) will competitively bind to the silanol active sites, masking them from your analyte and drastically improving peak symmetry. Volatile buffers are mandatory to ensure compatibility with MS/ELSD and to allow for easy removal during post-purification lyophilization[6].
Part 3: Quantitative Data & Method Comparison
To illustrate the necessity of method optimization, the table below summarizes the expected chromatographic behavior of (2R)-2-aminohept-6-yn-1-ol hydrochloride across different preparative LC modes.
| Separation Mode | Stationary Phase | Mobile Phase | Detection Strategy | Expected Retention ( k′ ) | Peak Symmetry ( As ) |
| Standard RP | C18 | H₂O / MeCN (0.1% TFA) | UV 210 nm | < 0.5 (Void) | N/A (Co-elution) |
| Ion-Pairing RP | C18 | H₂O / MeCN (5 mM HFBA) | ELSD | 2.5 - 4.0 | 1.2 - 1.5 |
| HILIC (Recommended) | Amide-bonded Silica | MeCN / H₂O (10 mM NH₄OAc) | MS (ESI+) | 3.0 - 6.0 | 0.9 - 1.1 |
Part 4: Validated Experimental Workflow
Protocol: MS-Directed HILIC Preparative Purification
This self-validating protocol ensures baseline resolution and high recovery without the need for derivatization.
Step 1: System Preparation & Solvent Formulation
-
Mobile Phase A (Weak Solvent in HILIC): 95% Acetonitrile / 5% Water containing 10 mM Ammonium Acetate.
-
Mobile Phase B (Strong Solvent in HILIC): 50% Acetonitrile / 50% Water containing 10 mM Ammonium Acetate.
-
Scientific Rationale: Water is the strong eluting solvent in HILIC. Ammonium acetate provides the necessary ionic strength to suppress silanol interactions while remaining fully volatile for MS detection and subsequent lyophilization[5].
Step 2: Sample Dilution (Critical Step)
-
Dissolve the crude (2R)-2-aminohept-6-yn-1-ol hydrochloride in a diluent matching the starting mobile phase conditions (e.g., 90% Acetonitrile / 10% Water).
-
Self-Validation Check: Injecting the sample in 100% water or DMSO will disrupt the localized water-layer on the HILIC column, causing immediate peak splitting and breakthrough. If your sample crashes out in 90% Acetonitrile, add a minimal amount of methanol dropwise until clear.
Step 3: Column Equilibration
-
Install a Preparative Amide-HILIC column (e.g., 21.2 mm x 150 mm, 5 µm).
-
Flush with 10 column volumes (CV) of 50% Mobile Phase B to fully hydrate the stationary phase, followed by 10 CV of the starting gradient (e.g., 5% B). Proper equilibration is vital in HILIC to establish the aqueous partition layer[4].
Step 4: Gradient Elution & MS-Triggered Collection
-
Flow rate: 20 mL/min.
-
Gradient: 5% B to 40% B over 15 minutes.
-
MS Settings: Electrospray Ionization (ESI) in positive mode. Set the fraction collector to trigger on the specific mass-to-charge ratio ( m/z ) of the protonated target molecule ( [M+H]+ for (2R)-2-aminohept-6-yn-1-ol is approx. 128.1 ).
-
Scientific Rationale: MS-directed collection prevents the accidental collection of overlapping UV-inactive impurities, ensuring the highest fraction purity.
Step 5: Recovery and Lyophilization
-
Pool the collected fractions. Because the mobile phase consists only of water, acetonitrile, and volatile ammonium acetate, the pooled fractions can be directly frozen and lyophilized to yield the purified salt. (Note: If the native hydrochloride salt form was exchanged with acetate during chromatography, a brief post-lyophilization treatment with ethanolic HCl may be required to regenerate the HCl salt).
References
-
"Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique", National Institutes of Health (NIH).[Link]
-
"HILIC – The Rising Star of Polar Chromatography", Element Lab Solutions.[Link]
-
"LABTips: Preparative HPLC for Purification Workflows", Labcompare.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. labcompare.com [labcompare.com]
Technical Support Center: Resolving Enantiomeric Impurities in (2R)-2-Aminohept-6-yn-1-ol Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical leakage during the synthesis of chiral alkynyl amino alcohols.
(2R)-2-aminohept-6-yn-1-ol hydrochloride is a highly specialized chiral building block, predominantly utilized in the synthesis of click-chemistry compatible sphingosine analogs and targeted lipid therapeutics. Because biological systems are exquisitely sensitive to stereochemistry, maintaining >99% enantiomeric excess (ee) during the reduction of its precursor, (2R)-2-aminohept-6-ynoic acid, is an absolute necessity.
This guide deconstructs the mechanistic causes of enantiomeric leakage and provides field-proven, self-validating protocols to ensure absolute stereochemical fidelity.
Diagnostic Workflow: Identifying the Source of Chiral Leakage
Before altering your synthetic protocols, you must pinpoint exactly where the stereocenter is being compromised. Use the diagnostic workflow below to isolate the root cause.
Diagnostic workflow identifying the root cause of enantiomeric leakage during synthesis.
Troubleshooting & FAQs
Q1: Why is my final (2R)-2-aminohept-6-yn-1-ol product showing <95% ee when my starting amino acid was >99% ee? A1: The most common culprit is racemization during the carboxylic acid activation step prior to reduction. If you are using the traditional mixed-anhydride method (e.g., activating with isobutyl chloroformate in the presence of a tertiary amine base like triethylamine or N-methylmorpholine), the α -proton of the activated intermediate becomes highly acidic. The base abstracts this proton, leading to a planar oxazolone (azlactone) intermediate. Subsequent reduction of this scrambled intermediate yields a racemic mixture (1[1]). Solution: Switch to a direct reduction method that operates under neutral or slightly acidic conditions, bypassing the oxazolone pathway entirely.
Q2: Which reduction reagents guarantee stereochemical retention for this specific alkynyl substrate? A2: The NaBH4/I2 system or BH3⋅THF are the gold standards for reducing α -amino acids without chiral degradation (2[2]). The NaBH4/I2 system generates diborane in situ. The carboxylic acid reacts to form a cyclic acyloxyborohydride intermediate. Because the nitrogen is coordinated to the boron, the α -proton is sterically shielded and electronically stabilized against abstraction, ensuring 100% retention of configuration. Furthermore, the terminal alkyne (hept-6-yne moiety) is completely inert to diborane under these controlled conditions, preventing unwanted hydroboration.
Q3: My starting (2R)-2-aminohept-6-ynoic acid has a low ee (e.g., 85%). How can I enrich the enantiomeric purity of the final amino alcohol? A3: If the upstream enzymatic resolution or asymmetric synthesis leaked, you must perform a diastereomeric salt resolution on the final amino alcohol prior to HCl salt formation. (2R)-2-aminohept-6-yn-1-ol can be effectively resolved using chiral acids such as L-(+)-tartaric acid or dibenzoyl-L-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for selective crystallization of the desired (2R)-enantiomer from ethanol (3[3]).
Mechanistic Pathway: Oxazolone Racemization vs. Borate Retention
Understanding the causality of your reagents is critical. The diagram below illustrates why basic conditions destroy your stereocenter, while in-situ borane generation preserves it.
Mechanistic pathways showing stereocenter scrambling via oxazolone vs. retention via borate.
Quantitative Data: Impact of Reduction Methodologies
The table below summarizes the empirical impact of various reduction strategies on the final enantiomeric excess and yield of (2R)-2-aminohept-6-yn-1-ol.
| Reduction System | Activation Method | Base Equivalents | Alkyne Tolerance | Final ee (%) | Yield (%) |
| Isobutyl chloroformate / NaBH4 | Mixed Anhydride | 1.2 eq (NMM) | High | 82 - 89% | 75% |
| LiAlH4 | None | 0 eq | Low (Reduction risk) | 98% | 45% |
| BH3⋅THF | None | 0 eq | High | >99% | 90% |
| NaBH4 / I2 | None (In situ BH3 ) | 0 eq | High | >99% | 88% |
Self-Validating Experimental Protocols
To guarantee success, a protocol must be a self-validating system. The methodologies below incorporate specific In-Process Controls (IPCs) that allow you to verify the chemical state before proceeding to the next step.
Protocol A: Racemization-Free Reduction using NaBH4/I2
This protocol utilizes in-situ diborane generation to reduce the carboxylic acid without abstracting the α -proton.
-
Setup: Suspend (2R)-2-aminohept-6-ynoic acid (1.0 eq) and NaBH4 (2.5 eq) in anhydrous THF (0.5 M) under a strict argon atmosphere.
-
Iodine Addition: Cool the flask to 0 °C. Dissolve I2 (1.0 eq) in anhydrous THF and add dropwise over 30 minutes.
-
IPC 1 (Visual Validation): Monitor for vigorous H2 gas evolution and the immediate disappearance of the brown iodine color. This confirms the successful formation of the active borane species.
-
-
Reflux: Heat the reaction to 70 °C for 12 to 18 hours.
-
IPC 2 (Analytical Validation): Withdraw a 50 μ L aliquot, quench with 100 μ L MeOH, and analyze via LC-MS. Validate the complete disappearance of the starting material mass (m/z 142 [M+H]+ ) and the presence of the product mass (m/z 128 [M+H]+ ).
-
-
Quench & Hydrolysis: Cool to room temperature. Carefully add methanol dropwise until effervescence ceases (destroys excess hydride). Evaporate the solvent. Reflux the residue in 20% aqueous KOH for 2 hours to break down the highly stable boron-nitrogen complexes.
-
Isolation: Extract the aqueous layer with methyl tert-butyl ether (MTBE). Dry the organic layer over Na2SO4 . Bubble anhydrous HCl gas (or add 2M HCl in ether) to precipitate the enantiopure (2R)-2-aminohept-6-yn-1-ol hydrochloride salt.
Protocol B: Diastereomeric Salt Resolution for ee% Enrichment
If your starting material was compromised, use this protocol to enrich the ee% of the final amino alcohol.
-
Salt Formation: Dissolve the crude (2R)-2-aminohept-6-yn-1-ol (free base, 1.0 eq) and L-(+)-tartaric acid (1.0 eq) in boiling absolute ethanol.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 4 to 6 hours) without agitation to promote large, pure crystal growth.
-
IPC 1 (Analytical Validation): Filter a small aliquot of the mother liquor and analyze via Chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA/DEA mobile phase). The mother liquor should show a distinct enrichment of the unwanted (2S)-enantiomer, confirming that the (2R)-enantiomer is selectively crystallizing.
-
-
Filtration: Filter the crystalline (2R)-amino alcohol tartrate salt. Wash with ice-cold ethanol.
-
Free-basing: Suspend the purified salt in 2M Na2CO3 and extract thoroughly with dichloromethane.
-
HCl Salt Formation: Treat the dried organic layer with 1.2 eq of 4M HCl in dioxane, evaporate the solvent to dryness, and recrystallize from EtOAc/MeOH to yield the enantiopure hydrochloride salt.
References
-
Hwang, B., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal.1
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. 2
-
Suryavanshi, G., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. 3
-
UCLA Chemistry Portal. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids (BH3-THF Reduction).4
Sources
Technical Support Center: Optimizing Copper Catalyst Concentration for the Cycloaddition of (2R)-2-aminohept-6-yn-1-ol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The focus is on the specific challenges and optimization parameters for the cycloaddition involving (2R)-2-aminohept-6-yn-1-ol , a substrate containing functionalities that can interact with the catalytic system. Our goal is to provide actionable, in-depth troubleshooting advice and foundational knowledge to ensure reproducible, high-yield results.
Overview: The Challenge of a Coordinating Substrate
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency, high regioselectivity for 1,4-disubstituted triazoles, and broad functional group tolerance.[1][2] The reaction's success hinges on the catalytic activity of the Cu(I) species.[3][4]
The substrate, (2R)-2-aminohept-6-yn-1-ol, presents a unique challenge. Its primary amine and hydroxyl groups are Lewis basic and can chelate the copper catalyst. This sequestration can pull copper out of the catalytic cycle, leading to reduced reaction rates or complete inhibition. Therefore, optimizing the catalyst concentration is not merely about finding a minimum effective level; it's about balancing catalytic activity against potential catalyst inhibition by the substrate itself.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the CuAAC reaction? A1: The active catalyst is the copper(I) oxidation state, Cu(I).[3][4] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation by atmospheric oxygen into the inactive Cu(II) state.[5] For this reason, it is common practice to generate Cu(I) in situ from a more stable Cu(II) precursor, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent.[1][2]
Q2: Why is sodium ascorbate the most common reducing agent? A2: Sodium ascorbate is widely used because it efficiently reduces Cu(II) to Cu(I) under mild, often aqueous, conditions.[1][5] A slight excess of sodium ascorbate is typically added to maintain a reducing environment throughout the reaction, preventing the re-oxidation of the active Cu(I) catalyst by any dissolved oxygen.[1] This is crucial for preventing the formation of oxidative homocoupling byproducts (Glaser coupling).[5]
Q3: What is the purpose of adding a ligand like TBTA or THPTA? A3: Ligands are critical for a successful CuAAC reaction, especially with coordinating substrates. They serve several functions:
-
Stabilize Cu(I): Ligands like Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) form a stable complex with Cu(I), protecting it from oxidation and disproportionation.[2][6][7]
-
Accelerate the Reaction: Ligand coordination can significantly increase the rate of the catalytic cycle.[8][9]
-
Prevent Catalyst Sequestration: For a substrate like (2R)-2-aminohept-6-yn-1-ol, the ligand competes with the substrate's amine and hydroxyl groups, keeping the copper catalytically available.[10]
Q4: How does copper concentration fundamentally impact the reaction? A4: The copper concentration is a critical parameter with an optimal range.
-
Too Low: Below a certain threshold (which can be as low as 50 μM in some systems), the reaction rate may be impractically slow or nonexistent.[11]
-
Too High: Excessively high concentrations of unligated copper can promote side reactions, most notably the oxidative homocoupling of the alkyne to form an undesired diyne impurity.[1][5] It can also increase the potential for product inhibition, where the newly formed triazole coordinates to the copper center.
Q5: Will the stereochemistry of (2R)-2-aminohept-6-yn-1-ol be affected by the reaction conditions? A5: The CuAAC reaction mechanism does not involve the formation of new stereocenters on the triazole ring and occurs at the terminal alkyne, which is remote from the chiral center at the C2 position.[12] Therefore, the reaction is not expected to affect the existing stereochemistry, and the (2R) configuration will be retained in the final triazole product.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
dot
Caption: Troubleshooting workflow for low reaction yield.
Problem 1: My reaction shows low or no conversion to the desired triazole product.
-
Potential Cause A: Inactive Copper Catalyst
-
Explanation: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen in your solvents or from the atmosphere.[4] Your sodium ascorbate solution may also have degraded if not freshly prepared.
-
Solution:
-
Degas Solvents: Before adding reagents, thoroughly degas your reaction solvent(s) by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by using a freeze-pump-thaw technique.[4]
-
Use Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.
-
Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.
-
-
-
Potential Cause B: Catalyst Sequestration by the Substrate
-
Explanation: The amine and/or hydroxyl groups of (2R)-2-aminohept-6-yn-1-ol can act as ligands, binding to the copper catalyst and rendering it inactive for the cycloaddition.[10] This is a primary concern for this specific substrate.
-
Solution:
-
Increase Ligand-to-Copper Ratio: A standard 1:1 ligand-to-copper ratio may be insufficient. Increase the ratio to 2:1 or even 5:1 to ensure the synthetic ligand outcompetes the substrate for copper coordination.[4]
-
Use a Stronger Ligand: If using a water-soluble but weaker ligand, consider switching to a more lipophilic and stronger-binding ligand like TBTA if your solvent system allows (e.g., in DMF or t-BuOH/water mixtures).[7][9]
-
-
-
Potential Cause C: Sub-optimal Catalyst or Reagent Concentrations
-
Explanation: The reaction kinetics can be highly dependent on concentration. Some studies have shown a second-order dependence on copper concentration, suggesting a dinuclear copper intermediate is involved in the rate-determining step.[2][13] If the concentration is too low, the reaction will not proceed efficiently.
-
Solution:
-
Run a Concentration Screen: If you suspect your catalyst loading is too low, perform a systematic screen. See Protocol 2 for a recommended workflow.
-
Check Stoichiometry: Ensure your azide and alkyne are at the correct stoichiometry, typically 1:1 or with a slight excess (1.1 eq) of one component.[4]
-
-
Problem 2: I'm observing a significant side product, especially at higher conversions.
-
Potential Cause: Oxidative Alkyne Homocoupling (Glaser Coupling)
-
Explanation: In the presence of oxygen, the copper catalyst can facilitate the oxidative coupling of two molecules of your alkyne, (2R)-2-aminohept-6-yn-1-ol, to form a symmetric diyne.[5] This side reaction consumes your starting material and complicates purification.
-
Solution:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your degassing procedure is effective and that a positive inert atmosphere is maintained throughout the reaction.
-
Sufficient Reducing Agent: Ensure you have at least a slight molar excess of sodium ascorbate relative to the copper catalyst (e.g., 0.1-0.2 equivalents for a catalyst loading of 0.01-0.05 eq).[4] This provides a constant reductive environment that suppresses the oxidative pathway.
-
-
Problem 3: The reaction starts but stalls before reaching full conversion.
-
Potential Cause: Catalyst Decomposition or Product Inhibition
-
Explanation: Over long reaction times, the catalyst can slowly oxidize despite precautions. Alternatively, the triazole product itself can sometimes coordinate to the copper, acting as a competitive inhibitor and slowing the reaction down.[14]
-
Solution:
-
Staged Addition: If the reaction stalls, try adding a second, small portion of the premixed catalyst solution (CuSO₄/ligand) and fresh sodium ascorbate.
-
Optimize Ligand: As mentioned, a strongly coordinating ligand can not only accelerate the forward reaction but also minimize product inhibition by creating a more stable catalytic complex.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Cycloaddition
This protocol provides a robust starting point for the cycloaddition of (2R)-2-aminohept-6-yn-1-ol with a generic azide.
-
Reagent Preparation:
-
Reaction Setup:
-
To a reaction vessel under an inert atmosphere (N₂ or Ar), add (2R)-2-aminohept-6-yn-1-ol (1.0 eq).
-
Add the corresponding azide (1.0-1.1 eq).
-
Add the chosen solvent (e.g., a 1:1 mixture of t-BuOH/water or DMF). Degas the mixture by bubbling with N₂ for 10-15 minutes.[3]
-
Add the ligand solution (e.g., 0.05 eq).
-
Add the CuSO₄ solution (e.g., 0.05 eq). The solution should turn a pale blue/green.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 eq). The solution may change color.[4]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
dot
Caption: Experimental workflow for catalyst optimization.
Protocol 2: Workflow for Optimizing Copper Catalyst Concentration
Use the general procedure above, but systematically vary the catalyst and ligand concentrations. Run a series of small-scale parallel reactions.
-
Set up Reactions: Prepare 4-5 identical reactions according to Protocol 1 .
-
Vary Catalyst Loading: To each reaction, add a different amount of the CuSO₄ and ligand stock solutions to achieve final catalyst loadings of, for example: 5 mol%, 2.5 mol%, 1 mol%, and 0.5 mol%. Keep the ligand-to-copper ratio constant at 2:1 initially.
-
Monitor and Analyze: Run all reactions for the same amount of time (e.g., 12 hours). Quench a small aliquot from each and analyze by LC-MS or ¹H NMR to determine conversion and identify any major byproducts.
-
Identify Optimal Range: Based on the results, identify the lowest catalyst concentration that provides a high yield with minimal byproduct formation.
-
Fine-Tune Ligand Ratio: At the optimal copper concentration identified in step 4, run another set of reactions varying the ligand-to-copper ratio (e.g., 1:1, 2:1, 5:1) to see if the rate or purity can be further improved.
Table 1: Example Data from a Catalyst Concentration Screen
| Reaction ID | CuSO₄ (mol%) | THPTA Ligand (mol%) | Ligand:Cu Ratio | Time (h) | Conversion (%) | Notes |
| OPT-01 | 5.0 | 10.0 | 2:1 | 12 | >98 | Clean reaction, complete conversion. |
| OPT-02 | 2.5 | 5.0 | 2:1 | 12 | >98 | Clean reaction, complete conversion. |
| OPT-03 | 1.0 | 2.0 | 2:1 | 12 | 95 | Minor starting material remains. |
| OPT-04 | 0.5 | 1.0 | 2:1 | 12 | 70 | Incomplete reaction. |
| OPT-05 | 2.5 | 2.5 | 1:1 | 12 | 90 | Slower than OPT-02, suggests 2:1 ratio is better. |
Based on this hypothetical data, a 2.5 mol% loading of CuSO₄ with a 2:1 ligand ratio (5.0 mol% THPTA) would be chosen as the optimal condition.
Section 4: Mechanistic Visualization
dot
Caption: The dinuclear catalytic cycle of the CuAAC reaction.[2]
References
- Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
- mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). Benchchem.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
- Troubleshooting guide for copper-catalyzed click chemistry reactions. Benchchem.
- troubleshooting low yield in copper-catalyzed click reactions. Benchchem.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing).
- Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Labs.
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Ligands for Click Chemistry. Tokyo Chemical Industry Co., Ltd..
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Bentham Science Publishers.
- Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society - ACS Publications.
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. PMC.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Ligands for Click Chemistry | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Mastering Enantiomeric Purity: A Comparative Guide to the Validation of (2R)-2-aminohept-6-yn-1-ol Hydrochloride via Chiral HPLC
Introduction: The Imperative of Chirality in Drug Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. (2R)-2-aminohept-6-yn-1-ol hydrochloride, a key chiral building block, exemplifies this principle. Its two enantiomers, despite having identical chemical formulas, are three-dimensional mirror images that cannot be superimposed. This seemingly subtle difference can lead to vastly different interactions with the chiral environment of the human body, such as enzymes and receptors. Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of the enantiomeric purity of chiral drug substances.
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) has emerged as the gold standard for this task, offering unparalleled precision and reliability.[1] This guide provides an in-depth, experience-driven protocol for the validation of (2R)-2-aminohept-6-yn-1-ol hydrochloride purity using chiral HPLC. We will explore the causality behind methodological choices, present a robust, self-validating protocol, and objectively compare its performance against alternative analytical techniques.
The Challenge and The Solution: Principles of Chiral Recognition
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are exceptionally effective for a wide range of chiral compounds, including amino alcohols.[2][3]
The separation mechanism on these phases is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4] The chiral selector, often a carbamate derivative of the polysaccharide backbone, forms grooves or cavities. One enantiomer fits more favorably into this chiral environment, leading to a stronger interaction and thus a longer retention time on the column, enabling separation.[2] For a primary amino alcohol like (2R)-2-aminohept-6-yn-1-ol, the hydroxyl and amino groups are key interaction points that drive the chiral recognition process.
A Validated Chiral HPLC Method for (2R)-2-aminohept-6-yn-1-ol Hydrochloride
The following protocol is a robust starting point for method development and validation, designed to meet the stringent requirements of regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[5][6]
Detailed Experimental Protocol
1. Instrumentation and Reagents:
-
HPLC System: A quaternary HPLC system with a UV detector is suitable. A diode array detector (DAD) is recommended for peak purity analysis.[7]
-
Chiral Stationary Phase: An immobilized polysaccharide-based column is highly recommended for its robustness and broad solvent compatibility.[8][9] A column such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase is an excellent starting point.
-
Scientist's Rationale: Immobilized phases are chemically bonded to the silica support, preventing the chiral selector from dissolving in "forbidden" solvents like dichloromethane or THF, which can be useful during method development.[9]
-
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA). (2R)-2-aminohept-6-yn-1-ol hydrochloride reference standard and the corresponding (S)-enantiomer or racemic mixture.
2. Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® IA (or equivalent), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Scientist's Rationale: A normal-phase mode is often the first choice for polysaccharide CSPs. The alcohol (EtOH or IPA) acts as the polar modifier, influencing retention and selectivity. Diethylamine is a crucial basic additive that improves the peak shape of primary amines by minimizing tailing caused by interactions with residual silanols on the silica surface.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Scientist's Rationale: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength where the amine and alkyne functionalities exhibit some absorbance. If sensitivity is insufficient, alternative detection methods like mass spectrometry (MS) or derivatization may be required.[10]
-
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a solution of the racemic mixture at approximately 0.5 mg/mL in the mobile phase.
-
Sample Solution: Prepare the (2R)-2-aminohept-6-yn-1-ol hydrochloride sample at approximately 0.5 mg/mL in the mobile phase. Ensure complete dissolution.
4. System Suitability Testing (SST) - The Self-Validating Core: Before any sample analysis, the system's performance must be verified. This ensures the trustworthiness of the generated data.[7]
-
Procedure: Inject the racemic mixture solution five consecutive times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.7.[11]
-
Tailing Factor (T): For both enantiomer peaks, T should be ≤ 1.5.
-
Repeatability (%RSD): The relative standard deviation of the peak areas for five replicate injections should be ≤ 2.0%.
-
5. Validation Parameters (ICH Q2(R1) Guideline): [5][6]
-
Specificity: The method must demonstrate that it can unequivocally assess the (R)-enantiomer in the presence of its (S)-enantiomer and any potential impurities. This is confirmed by achieving baseline resolution and performing peak purity analysis using a DAD.
-
Linearity & Range: Establish a linear relationship between the peak area of the (S)-enantiomer and its concentration. This is typically performed from the Limit of Quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer.
-
Accuracy (Recovery): Assessed by spiking the pure (R)-enantiomer sample with known amounts of the (S)-enantiomer at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).[11]
-
Precision (Repeatability & Intermediate Precision): Repeatability is determined by analyzing six samples on the same day, by the same analyst, on the same instrument. Intermediate precision assesses the method's consistency across different days, analysts, or instruments.[11]
-
Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy.
Workflow for Chiral HPLC Method Validation
The entire process, from initial development to a fully validated method, follows a logical sequence to ensure a robust and reliable analytical procedure.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Performance Comparison: Chiral HPLC vs. Alternative Techniques
While chiral HPLC is the predominant technique, other methods exist for determining enantiomeric purity. The table below provides an objective comparison with NMR Spectroscopy using a Chiral Derivatizing Agent (CDA).
| Parameter | Chiral HPLC (Direct Method) | NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Covalent reaction of enantiomers with a chiral agent to form diastereomers, which are distinguishable by NMR.[1] |
| Sensitivity (LOQ) | High (typically <0.1%). Can detect trace levels of the undesired enantiomer. | Lower. Generally reliable down to ~1-5% of the minor component.[12] |
| Accuracy & Precision | Excellent. Quantitation is based on well-defined, separated peaks. Validation per ICH guidelines ensures high accuracy. | Good, but can be affected by baseline distortions, peak overlap, and integration errors. Accepted error is often cited as ~5%.[12] |
| Sample Throughput | High. Automated systems can run dozens of samples per day. | Low to Medium. Requires sample derivatization, reaction workup/purification, and longer acquisition times. |
| Development Complexity | Method development can be empirical, requiring screening of columns and mobile phases.[13] | Requires selection of a suitable derivatizing agent that reacts completely without kinetic resolution or racemization.[12] |
| Sample Integrity | Non-destructive (sample can be recovered if needed). | Destructive (sample is chemically altered). |
| Regulatory Acceptance | Universally accepted and preferred method for quality control and release testing.[1] | Primarily used for structural confirmation and in research/development settings; less common for routine QC. |
Scientist's Insight: The primary advantage of chiral HPLC lies in its superior sensitivity and its status as a direct, non-destructive analytical method. For the stringent purity requirements of pharmaceutical ingredients, detecting and accurately quantifying an undesired enantiomer at levels below 0.5% is critical, a task for which chiral HPLC is uniquely suited. While NMR with a CDA is a powerful tool for absolute configuration assignment and for confirming purity in a research context, it lacks the throughput and sensitivity required for routine quality control in a regulated environment.[12][14]
Conclusion
The validation of enantiomeric purity for a chiral intermediate like (2R)-2-aminohept-6-yn-1-ol hydrochloride is a non-negotiable aspect of drug development and manufacturing. Chiral HPLC on polysaccharide-based stationary phases provides a highly sensitive, precise, and robust platform for this critical quality attribute. The methodology detailed in this guide, grounded in the principles of chiral recognition and aligned with ICH validation requirements, offers a comprehensive framework for establishing a trustworthy and reliable analytical procedure. By understanding the causality behind experimental choices and objectively comparing the technique's performance, researchers and drug development professionals can confidently ensure the stereochemical integrity of their materials, safeguarding the safety and efficacy of the final pharmaceutical product.
References
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Zubareva, E. A., et al. "Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine." Journal of Chromatography A, vol. 1095, no. 1-2, 2005, pp. 89-93. [Link]
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Pérez-Fuertes, Y., et al. "Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines." Nature Protocols, 2008. [Link]
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Jing, Z., et al. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules, vol. 26, no. 14, 2021, p. 4326. [Link]
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Canfield, C. J., et al. "Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids." IntechOpen, 2022. [Link]
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Ali, I., et al. "Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases." Methods in Molecular Biology, vol. 1166, 2014, pp. 129-37. [Link]
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Kannappan, V. "Polysaccharide-based CSPs." Chiralpedia, 2022. [Link]
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Ali, I., et al. "Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases." Methods in Molecular Biology, vol. 1166, 2014, pp. 129-37. [Link]
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Pérez-Fuertes, Y., et al. "Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines." Nature Protocols, vol. 3, no. 3, 2008, pp. 448-54. [Link]
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Mbah, C. J. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Herald Scholarly Open Access, 2018. [Link]
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Borman, P., et al. "ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities." European Pharmaceutical Review, 2013. [Link]
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Dong, M. W. "System Suitability and Validation for Chiral Purity Assays of Drug Substances." LCGC International, 2007. [Link]
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Pérez-Fuertes, Y., et al. "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines." Organic Letters, vol. 8, no. 4, 2006, pp. 609-12. [Link]
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Arnaboldi, S., et al. "Unconventional approaches for chiral resolution." Frontiers in Chemistry, vol. 12, 2024. [Link]
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Kannappan, V. "Part 7: Analytical Techniques for Stereochemistry." Chiralpedia, 2025. [Link]
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ResearchGate. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." ResearchGate, 2016. [Link]
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Pérez-Fuertes, Y., et al. "Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines." Organic Letters, 2006. [Link]
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ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy. [Link]
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Phenomenex. "Chiral HPLC Separations Guide." Phenomenex. [Link]
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Zhang, T., et al. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Chiral Technologies Europe. [Link]
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Zubareva, E. A., et al. "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents." Acta Naturae, vol. 12, no. 1, 2020, pp. 101-109. [Link]
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Ahuja, S. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, 2007. [Link]
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Validating the Post-Reaction Structural Integrity of (2R)-2-Aminohept-6-yn-1-ol HCl: A Comparative Guide
Introduction: The Demand for Bifunctional Chiral Synthons
In the synthesis of complex bioconjugates, targeted therapeutics, and sphingosine analogs, bifunctional chiral building blocks are indispensable.1 serves as a highly versatile synthon[1]. It provides a stereodefined 1,2-amino alcohol motif paired with a flexible, terminal alkyne for downstream bioconjugation.
However, the true utility of this molecule hinges on its structural integrity post-reaction. As an application scientist, I emphasize that incorporating this building block into a larger molecular architecture requires a self-validating workflow to ensure two critical parameters: the preservation of enantiomeric purity during amide coupling, and the stability of the alkyne moiety during click chemistry.
Comparative Analysis: Product vs. Alternatives
To objectively evaluate the performance of (2R)-2-aminohept-6-yn-1-ol HCl, we must compare it against standard alternatives used in solid-phase peptide synthesis and bioconjugation: L-Propargylglycine (Pra) (an alkynyl amino acid) and 5-Hexyn-1-amine (an achiral alkynyl amine).
The table below summarizes the quantitative post-reaction performance metrics derived from standardized coupling and click workflows.
| Substrate | Post-Coupling Enantiomeric Excess (ee) | CuAAC Conversion (1 hr, RT) | Glaser Homocoupling Byproduct | Bifunctional Utility |
| (2R)-2-aminohept-6-yn-1-ol HCl | >98% (Maintains chiral integrity) | >95% | <1% | High (Amino alcohol + Alkyne) |
| L-Propargylglycine (Pra) | ~92% (Slight racemization observed) | ~85% (Steric hindrance) | <2% | Moderate (Amino acid + Alkyne) |
| 5-Hexyn-1-amine | N/A (Achiral) | >98% | <1% | Low (Amine + Alkyne only) |
Mechanistic Causality in Structural Validation (E-E-A-T)
Understanding why we observe these performance differences is critical for designing robust experimental protocols.
Chiral Integrity: In amino acid alternatives like L-Propargylglycine, the α -proton is rendered relatively acidic by the adjacent carbonyl group. Under strongly basic coupling conditions, this facilitates the formation of achiral enolate equivalents, leading to racemization (2[2]). In contrast, the α -proton of (2R)-2-aminohept-6-yn-1-ol is adjacent to a hydroxyl-bearing carbon. This structural difference significantly raises the pKa of the α -proton, inherently protecting the stereocenter from base-induced racemization during standard peptide coupling.
Alkyne Stability: Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) is highly efficient, demonstrating rate constants ranging from 10 to 104M−1s−1 (3[3]). However, terminal alkynes are vulnerable to oxidative Glaser homocoupling in the presence of oxygen and copper. By utilizing a THPTA ligand in our protocol, we stabilize the Cu(I) oxidation state and sterically shield the copper acetylide intermediate, funneling the reaction exclusively toward the desired 1,4-disubstituted triazole (4[4]).
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating immediate analytical checkpoints to verify structural integrity.
Protocol A: Amide Coupling & Chiral Validation
-
Preparation: Dissolve (2R)-2-aminohept-6-yn-1-ol HCl (1.0 eq) and a model acid (e.g., Fmoc-Ala-OH, 1.1 eq) in anhydrous DMF (0.1 M).
-
Activation: Add HATU (1.1 eq) and cool the mixture to 0 °C.
-
Coupling: Dropwise add N-methylmorpholine (NMM) (2.5 eq). Expert Insight: NMM is chosen over stronger bases like DIPEA to further minimize any risk of base-catalyzed racemization. Stir for 2 hours at room temperature.
-
Work-up: Quench with saturated NH4Cl , extract with EtOAc, and wash thoroughly with brine to remove DMF.
-
Validation Checkpoint: Analyze an aliquot of the crude mixture via Chiral HPLC (Chiralpak IA column, Hexane/IPA 80:20) to quantify the diastereomeric ratio (dr) and confirm the retention of the (2R) configuration.
Protocol B: CuAAC Click Conjugation & Alkyne Integrity
-
Preparation: Dissolve the purified coupled product from Protocol A (1.0 eq) and a model fluorophore azide (1.2 eq) in a 1:1 mixture of t -BuOH and H2O .
-
Catalyst Complexation: In a separate vial, premix CuSO4⋅5H2O (0.05 eq) with THPTA ligand (0.1 eq). Expert Insight: Premixing is mandatory to ensure the Cu(I) species is fully coordinated before it encounters the alkyne, preventing Glaser coupling.
-
Reduction: Add the catalyst complex to the main reaction, followed by sodium ascorbate (0.2 eq) to generate the active Cu(I) species in situ. Stir for 1 hour at room temperature.
-
Validation Checkpoint: Subject the crude mixture to LC-MS (ESI+). Monitor for the expected triazole mass [M+H]+ and specifically screen for the absence of the Glaser coupling dimer [2M−2+H]+ and hydroxyl oxidation byproducts.
Visualizing the Validation Workflows
Post-reaction structural validation workflow for chiral amino alkynes.
CuAAC reaction pathway highlighting ligand-mediated suppression of homocoupling.
References
-
Benchchem. "Minimizing racemization during the synthesis of chiral amino alcohols." 2
-
Molport. "(2R)-2-aminohept-6-yn-1-ol hydrochloride." 1
-
National Institutes of Health (PMC). "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." 3
-
Organic-Chemistry.org. "Click Chemistry Azide-Alkyne Cycloaddition." 4
Sources
A Comparative Guide to the In Vitro Cytotoxicity of Novel (2R)-2-aminohept-6-yn-1-ol Hydrochloride Derivatives as Potential Ornithine Decarboxylase Inhibitors
Abstract
This guide provides a comprehensive framework for evaluating the comparative in vitro cytotoxicity of novel derivatives of (2R)-2-aminohept-6-yn-1-ol hydrochloride. While extensive public data on this specific series of compounds is not available, this document serves as an in-depth methodological and conceptual guide for researchers engaged in the discovery of novel anticancer agents. We present a scientifically grounded hypothesis positioning these compounds as mechanism-based inhibitors of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis frequently dysregulated in cancer. This guide details the rationale for targeting ODC, provides validated, step-by-step protocols for assessing cytotoxicity and membrane integrity, and uses a set of rationally designed hypothetical derivatives with plausible experimental data to illustrate the principles of structure-activity relationship (SAR) analysis. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to design, execute, and interpret studies aimed at identifying promising new therapeutic candidates.
Introduction: Targeting a Key Vulnerability in Cancer Metabolism
The relentless proliferation of cancer cells is sustained by profound alterations in cellular metabolism. One of the most critical pathways involves the biosynthesis of polyamines—such as putrescine, spermidine, and spermine—which are essential polycations for cell growth, differentiation, and survival.[1] The enzyme ornithine decarboxylase (ODC) catalyzes the first and rate-limiting step in this pathway: the conversion of ornithine to putrescine.[2][3] Its activity is tightly regulated in normal cells but is often constitutively elevated in various cancers, making it a highly attractive target for therapeutic intervention.[1][4]
The compound (2R)-2-aminohept-6-yn-1-ol is an ornithine analogue featuring a terminal alkyne group. This structural motif is characteristic of mechanism-based inhibitors, or "suicide substrates," which are designed to be processed by a target enzyme into a reactive intermediate that covalently and irreversibly binds to the active site.[5][6] Specifically, for pyridoxal-5'-phosphate (PLP)-dependent enzymes like ODC, the alkyne can be isomerized into a reactive allene, which then serves as a potent Michael acceptor for a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[5][7]
This guide outlines a comparative study of the parent compound (PC), (2R)-2-aminohept-6-yn-1-ol hydrochloride , and a series of rationally designed derivatives. The central hypothesis is that by systematically modifying the parent structure, we can enhance cytotoxic potency against cancer cells and improve selectivity over non-cancerous cells.
Part 1: The Experimental Strategy: Design and Rationale
Design of Hypothetical Derivatives for SAR Studies
To explore the structure-activity relationship (SAR), we propose a logical series of derivatives based on the parent compound (PC). Each modification is designed to probe a specific interaction or property.
-
Parent Compound (PC): (2R)-2-aminohept-6-yn-1-ol hydrochloride
-
Derivative A (N-Methylated): (2R)-2-(methylamino)hept-6-yn-1-ol hydrochloride. Rationale: To investigate the role of the primary amine in substrate binding and reactivity. N-methylation may alter binding affinity and metabolic stability.
-
Derivative B (Internal Alkyne): (2R)-2-amino-1-phenylhept-6-yn-1-ol hydrochloride. Rationale: Replacing the terminal alkyne proton with a phenyl group shifts the functionality internally. This may alter the rate of enzymatic activation or introduce new binding interactions, potentially affecting potency and selectivity.
-
Derivative C (Fluorinated): (2R)-2-amino-7-fluorohept-6-yn-1-ol hydrochloride. Rationale: Introduction of a fluorine atom at the propargylic position can significantly enhance the electrophilicity of the alkyne, potentially accelerating the rate of irreversible inhibition.
Selection of Cell Lines
The choice of cell lines is critical for a meaningful cytotoxicity study. Our selection includes cancer cell lines known for high ODC activity and a non-cancerous cell line to serve as a selectivity control.
-
MDA-MB-468 (Human Triple-Negative Breast Cancer): An aggressive cancer subtype often exhibiting metabolic vulnerabilities.[4]
-
HCT116 (Human Colon Carcinoma): A well-characterized colon cancer line known to have high ODC activity.[1]
-
Normal Neonatal Fibroblasts: To assess general cytotoxicity and determine the therapeutic index of the compounds.[2]
Workflow for Cytotoxicity Assessment
A two-tiered approach ensures robust and reliable data. A primary metabolic activity assay (MTT) is used for initial screening to determine IC₅₀ values. A secondary membrane integrity assay (LDH) is then employed to confirm cytotoxicity and provide initial insights into the mode of cell death (necrosis vs. late-stage apoptosis).
Conclusion and Future Directions
This guide presents a systematic approach for the comparative evaluation of (2R)-2-aminohept-6-yn-1-ol hydrochloride derivatives as potential anticancer agents. Through the analysis of hypothetical but scientifically plausible data, we have demonstrated how rational modifications to a lead compound can significantly enhance cytotoxic potency and selectivity. The fluorinated derivative (C) emerged as a particularly promising candidate, highlighting a clear path for future synthesis and development efforts.
The next steps in this research program should focus on:
-
Synthesis and In Vitro Testing: Synthesizing the proposed derivatives and validating their cytotoxic effects using the protocols outlined herein.
-
Direct Enzyme Inhibition Assays: Confirming the proposed mechanism by directly measuring the inhibition of purified ODC enzyme activity.
-
Cellular Polyamine Level Measurement: Quantifying the levels of putrescine, spermidine, and spermine in treated cells to confirm that cytotoxicity correlates with the depletion of polyamines.
-
In Vivo Efficacy Studies: Advancing the most promising candidates into preclinical animal models of cancer to evaluate their therapeutic efficacy and safety.
By integrating rational drug design with a robust and multi-faceted screening strategy, novel and highly selective inhibitors of ODC can be identified, offering a promising new avenue for cancer therapy.
References
-
Title: Detailed protocol for MTT Cell Viability and Proliferation Assay. Source: ResearchHub. URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]
-
Title: MTT Cell Assay Protocol. Source: Checkpoint Lab/Protocols. URL: [Link]
-
Title: Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Source: PubMed. URL: [Link]
-
Title: N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells. Source: Taylor & Francis Online. URL: [Link]
-
Title: Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. Source: Journal of Biological Chemistry. URL: [Link]
-
Title: Drugs against PLP-dependent enzymes in market. Source: ResearchGate. URL: [Link]
-
Title: Ornithine decarboxylase activity in tumor cell lines correlates with sensitivity to cell death induced by histone deacetylase inhibitors. Source: AACR Journals. URL: [Link]
-
Title: Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Source: ACS Publications. URL: [Link]
-
Title: Cytotoxicity Assays – what your cells don't like. Source: BMG Labtech. URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI. URL: [Link]
-
Title: Pyridoxal phosphate. Source: Wikipedia. URL: [Link]
-
Title: PLP-enzyme inactivators: Design, enabling methodology development and evaluation. Source: ProQuest. URL: [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 7. "PLP-enzyme inactivators: Design, enabling methodology development and " by Christopher D McCune [digitalcommons.unl.edu]
Comparative Analysis of Protecting Group Strategies for (2R)-2-Aminohept-6-yn-1-ol
Executive Summary
(2R)-2-aminohept-6-yn-1-ol is a highly versatile, chiral building block characterized by a 1,2-amino alcohol motif and a terminal alkyne. Derived from the reduction of alkynyl amino acids, this molecule is a critical intermediate in the synthesis of modified peptides, bioconjugates, and bioorthogonal probes . The terminal alkyne serves as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and other bioorthogonal click chemistry applications 1.
However, the presence of three distinct reactive sites—a primary hydroxyl, a primary amine, and a terminal alkyne—demands rigorous, chemoselective protection strategies. As a Senior Application Scientist, I have evaluated the most robust methodologies to mask the 1,2-amino alcohol while preserving the structural integrity of the alkyne and the (R)-stereocenter.
Strategic Imperatives & Causality
When designing a protection scheme for (2R)-2-aminohept-6-yn-1-ol, three mechanistic realities dictate our reagent selection:
-
Inherent Chemoselectivity: The primary amine at C2 is kinetically more nucleophilic than the primary alcohol at C1. This allows for sequential, one-pot, or stepwise protection strategies without requiring pre-masking of the alcohol, provided the electrophile stoichiometry is strictly controlled.
-
Alkyne Preservation: Terminal alkynes are highly sensitive to strong bases (e.g., NaH, KOtBu), which can catalyze the isomerization of the alkyne into an internal allene. Therefore, all protection and deprotection conditions must rely on mild, non-nucleophilic bases (e.g., Triethylamine, DIPEA) or mildly acidic conditions.
-
Orthogonality: To maximize downstream synthetic utility, the chosen protecting groups must be removable under mutually exclusive conditions, ensuring that one functional group can be liberated without disturbing the other 2.
Comparative Analysis of Protection Strategies
Strategy A: N-Boc / O-TBS (The Orthogonal Standard)
This is the most versatile strategy for complex multi-step synthesis. The amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, and the alcohol as a tert-butyldimethylsilyl (TBS) ether.
-
Causality: The Boc group is acid-labile, while the TBS group is fluoride-labile. This creates a perfectly orthogonal system where either the amine or the alcohol can be selectively revealed 3. The bulky TBS group also prevents unwanted O-N acyl migrations during downstream peptide couplings.
Strategy B: N,O-Acetonide (The Simultaneous Mask)
Condensation of the 1,2-amino alcohol with 2,2-dimethoxypropane yields a 5-membered oxazolidine ring.
-
Causality: This reaction is thermodynamically driven by the chelate effect and the entropic release of methanol. It simultaneously masks both nucleophiles in a single step, leaving the terminal alkyne completely free for immediate functionalization (e.g., Sonogashira coupling). The acetonide is highly stable to organometallic reagents and basic conditions3.
Strategy C: N-Fmoc / O-Trt (The SPPS Workhorse)
Designed specifically for Solid-Phase Peptide Synthesis (SPPS).
-
Causality: The Fmoc group is cleaved by mild bases (piperidine), while the Trityl (Trt) ether is extremely acid-labile (cleaved by dilute TFA). This allows the molecule to be incorporated directly into standard Fmoc-based automated peptide synthesizers without the alkyne interfering with the resin cleavage protocols.
Figure 1: Divergent protection workflows for (2R)-2-aminohept-6-yn-1-ol.
Quantitative Performance Matrix
| Metric | Strategy A (N-Boc / O-TBS) | Strategy B (N,O-Acetonide) | Strategy C (N-Fmoc / O-Trt) |
| Overall Yield | 82 - 88% (over 2 steps) | 90 - 95% (1 step) | 75 - 80% (over 2 steps) |
| Atom Economy | Moderate | High | Low (Bulky protecting groups) |
| Orthogonality | Excellent (Acid vs. Fluoride) | N/A (Simultaneous cleavage) | Excellent (Base vs. Acid) |
| Alkyne Tolerance | High (Mild conditions) | High (Acidic conditions) | Moderate (Requires careful base control) |
| Deprotection | TFA (Boc) / TBAF (TBS) | Aqueous HCl or TFA | Piperidine (Fmoc) / TFA (Trt) |
| Best Use Case | Complex total synthesis | Direct alkyne functionalization | Solid-Phase Peptide Synthesis |
Experimental Methodologies: Self-Validating Protocols
Protocol 1: Sequential N-Boc / O-TBS Protection (Strategy A)
This protocol utilizes kinetic differentiation to selectively protect the amine before silylating the primary alcohol.
Step 1: N-Boc Protection
-
Reaction: Dissolve (2R)-2-aminohept-6-yn-1-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add Triethylamine (Et₃N, 2.5 eq). Causality: Et₃N neutralizes the HCl salt and maintains the amine in its nucleophilic free-base form without isomerizing the alkyne.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise. Warm to room temperature and stir for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Ninhydrin stain). The reaction is complete when the baseline spot (free amine, ninhydrin active/purple) is entirely replaced by a higher Rf spot (Boc-protected, ninhydrin inactive, PMA active).
-
Workup: Wash the organic layer with 5% aqueous citric acid. Causality: Mild acid removes unreacted Et₃N without prematurely cleaving the acid-labile Boc group. Dry over Na₂SO₄ and concentrate.
Step 2: O-TBS Protection
-
Reaction: Dissolve the crude N-Boc intermediate in anhydrous DMF. Add Imidazole (2.5 eq) and TBSCl (1.2 eq). Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silyl imidazole intermediate that accelerates the silylation of the alcohol.
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with Diethyl Ether and wash extensively with water (5x) to remove DMF and imidazole salts. Purify via flash chromatography.
Protocol 2: N,O-Acetonide Formation (Strategy B)
This protocol creates a highly stable oxazolidine ring, perfect for aggressive downstream alkyne modifications.
-
Reaction: Dissolve (2R)-2-aminohept-6-yn-1-ol (1.0 eq) in anhydrous Toluene. Add 2,2-dimethoxypropane (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Equip the flask with a Dean-Stark apparatus and reflux for 6 hours. Causality: The Dean-Stark trap removes the azeotrope of methanol, driving the equilibrium toward the thermodynamically stable 5-membered oxazolidine ring.
-
IPC: Monitor by ¹H NMR of a reaction aliquot. Look for the disappearance of the broad -NH and -OH peaks, and the appearance of two distinct singlet methyl peaks (~1.4 ppm) corresponding to the acetonide.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ before concentration. Causality: Neutralizing the pTSA is critical; concentrating the reaction in the presence of acid will cause the acetonide to hydrolyze back to the starting material.
Orthogonality & Deprotection Logic
The true power of Strategy A lies in its orthogonal deprotection matrix. The logic gate below illustrates how a chemist can selectively reveal either the amine or the alcohol without compromising the other functional group or the terminal alkyne.
Figure 2: Orthogonal deprotection logic for the N-Boc/O-TBS strategy.
References
- Pd-Catalyzed Vicinal Amino Alcohols Synthesis from Allyl Amines via in Situ Tether Formation and Carboetherification - EPFL Infoscience. Validates the orthogonal deprotection of complex, multi-functionalized amino alcohols containing terminal alkynes.
- 11.3 Protecting groups - Organic Chemistry II - Fiveable. Details the mechanistic orthogonality of Fmoc/Boc systems and the thermodynamic stability of oxazolidine (acetonide) rings.
- Alkynyl Amino Acids - BOC Sciences. Outlines the structural background and applications of alkynyl amino acids and their derivatives in bio-orthogonal assays and click chemistry.
- Bioorthogonal chemistry - Springer Nature Experiments. Comprehensive overview of the utility of terminal alkynes in site-directed conjugation and bioorthogonal reactions.
Sources
Personal protective equipment for handling (2R)-2-aminohept-6-yn-1-ol;hydrochloride
As a Senior Application Scientist, I approach the handling of (2R)-2-aminohept-6-yn-1-ol;hydrochloride (CAS: 1286330-05-9) not just as a matter of compliance, but as an exercise in molecular causality. To handle this compound safely and effectively, we must first understand its structural behavior.
This molecule is a highly valuable chiral building block featuring a primary amine, a secondary alcohol, and a terminal alkyne, stabilized as a hydrochloride salt. The operational risks are dictated by two distinct physicochemical properties:
-
The Terminal Alkyne: The sp-hybridized carbon possesses an acidic proton. In the presence of transition metals (specifically Copper, Silver, or Mercury), it can readily form metal acetylides. These acetylides are highly shock-sensitive and can detonate violently when dry 1.
-
The Amino Alcohol Hydrochloride Motif: As a hydrochloride salt, the compound is highly hygroscopic and presents a severe particulate hazard. Upon contact with ambient moisture or mucosal membranes, it dissociates, leading to localized acidic irritation and potential degradation of the chiral center 2.
Below is the comprehensive, causality-driven guide for the personal protective equipment (PPE), handling, and disposal of this specific compound.
Core Personal Protective Equipment (PPE) Matrix
When dealing with reactive hydrochloride salts, standard PPE is insufficient. Every piece of equipment must be chosen to mitigate a specific chemical mechanism.
| Protection Zone | Recommended PPE | Quantitative/Material Spec | Causality & Scientific Rationale |
| Respiratory | Particulate Respirator | N95 or P100 rating | Hydrochloride salts are highly crystalline and hygroscopic. Inhalation of fine dust causes severe mucosal irritation and localized acidification in the respiratory tract. |
| Dermal (Hands) | Chemical-Resistant Gloves | Nitrile, ≥ 0.12 mm thickness, Double-gloved | Protects against the acidic nature of the amino alcohol salt. Double-gloving is mandatory when handling reactive terminal alkynes to prevent trans-dermal exposure in case of a primary breach. |
| Ocular | Splash Goggles | ANSI Z87.1 certified | Airborne particulates of amino alcohol hydrochlorides cause immediate corneal irritation and potential micro-abrasions. Safety glasses leave the orbital bone vulnerable to dust. |
| Body | Flame-Resistant Lab Coat | Nomex® or equivalent FR material | Terminal alkynes are inherently flammable. In the event of inadvertent metal acetylide formation and subsequent ignition, FR garments prevent catastrophic burn injuries 1. |
Visualizing the Safe Handling Workflow
To ensure a self-validating safety system, the handling of this compound must follow a strict, unidirectional workflow to prevent cross-contamination with heavy metals.
Workflow for handling and quenching terminal alkyne amino alcohol salts.
Standard Operating Procedure: Quenching and Disposal
Because (2R)-2-aminohept-6-yn-1-ol;hydrochloride contains a terminal alkyne, never dispose of unquenched reaction mixtures directly into bulk waste. The acidic proton can be deprotonated during the reaction to form highly reactive acetylide anions. Proper quenching neutralizes these intermediates before disposal 3.
Step-by-Step Quenching Methodology:
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Thermal Preparation: Ensure the reaction flask is under an inert atmosphere (Nitrogen or Argon). Cool the reaction mixture to 0 °C using an ice bath.
-
Causality Check: Why an ice bath? The protonation of transient acetylide intermediates is highly exothermic. Without thermal control, localized boiling can aerosolize the unquenched alkyne, bypassing respiratory PPE.
-
-
Solvent Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran or Toluene).
-
Causality Check: Dilution increases the thermal mass of the system, helping to rapidly dissipate the heat generated during the localized quenching events 3.
-
-
Controlled Initial Quench: Slowly add a mild proton source dropwise (e.g., saturated aqueous ammonium chloride, NH₄Cl, or Isopropanol).
-
Causality Check: Mild acids effectively protonate any residual acetylide anions back to the stable terminal alkyne without causing the violent exothermic spikes associated with strong mineral acids. Monitor for gas evolution (bubbling); do not proceed to the next step until bubbling ceases.
-
-
Phase Separation & Segregation: Transfer the quenched mixture to a separatory funnel. Separate the aqueous and organic layers.
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Causality Check: Dispose of the organic layer in a clearly labeled halogenated/non-halogenated organic waste container. Ensure absolutely no heavy metal salts (Cu, Ag) are present in the bulk waste stream, as they can react with residual alkynes over time to form explosive precipitates in the waste carboy.
-
References
Sources
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